Boc-His(pi-Bom)-OMe . HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5.ClH/c1-20(2,3)28-19(25)22-17(18(24)26-4)10-16-11-21-13-23(16)14-27-12-15-8-6-5-7-9-15;/h5-9,11,13,17H,10,12,14H2,1-4H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAVJWDPSFJAGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1COCC2=CC=CC=C2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-His(pi-Bom)-OMe HCl chemical structure and properties
Technical Guide: Boc-His( -Bom)-OMe HCl
Structural Integrity & Racemization Control in Histidine Chemistry
Executive Summary
Boc-His(
Unlike standard histidine derivatives, this compound features a Benzyloxymethyl (Bom) protecting group specifically positioned on the pros (
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Specification |
| Chemical Name | N |
| CAS Number | 83468-80-8 |
| Molecular Formula | |
| Molecular Weight | 425.91 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 138 – 143 °C |
| Solubility | Soluble in Methanol (MeOH), DMF, DMSO |
| Purity | |
| Storage | Desiccate at +2°C to +8°C (Long term: -20°C) |
Structural Analysis & Mechanism of Action
3.1 The Regiochemistry of Protection (
vs.
)
Histidine contains two nitrogens in its imidazole ring:
-
(pros,
): The nitrogen closer to the alanine side chain. -
(tele,
): The nitrogen further from the side chain.
In unprotected or
The Solution: By placing the Bom group on the
3.2 Visualization: Racemization Suppression Pathway
The following diagram illustrates how
Figure 1: Mechanism of histidine racemization and its suppression via
Synthesis & Production Logic
Synthesizing Boc-His(
4.1 The Trityl-Switch Protocol
-
Precursor: Start with
-Boc-N -Trityl-L-histidine methyl ester. The bulky Trityl (Trt) group occupies the position.[1] -
Quaternization: React with Benzyl chloromethyl ether (Bom-Cl). Since
is blocked, the Bom group is forced to attack the position, forming a quaternary imidazolium salt. -
Trityl Cleavage: The Trityl group is acid-labile or removed during workup/heating, leaving the Bom group securely attached to the
position. -
Salt Formation: The product is crystallized as the hydrochloride salt to ensure stability.
Applications in Drug Development[1][6]
5.1 Boc-SPPS Utility
While Fmoc chemistry is common, Boc chemistry remains the gold standard for synthesizing difficult sequences, thioesters, and aggregation-prone peptides.
-
TFA Stability: The Bom group is stable to Trifluoroacetic Acid (TFA), which is used to remove the N-terminal Boc group in every cycle.
-
HF Cleavage: The Bom group is removed only at the end of the synthesis using anhydrous Hydrogen Fluoride (HF) or TFMSA, ensuring the side chain remains protected throughout chain assembly.
5.2 Precursor for Free Acid
The methyl ester (OMe) form serves as a stable, crystallizable intermediate. For use in solid-phase synthesis, it is typically saponified to the free acid Boc-His(
Experimental Protocols
6.1 Saponification (Preparation for Coupling)
Note: The methyl ester must be converted to the free acid for SPPS coupling.
Reagents:
Procedure:
-
Dissolution: Dissolve 1.0 eq of Boc-His(
-Bom)-OMe HCl in 1,4-Dioxane/Water (1:1 v/v). -
Hydrolysis: Add 3.0 eq of 1N NaOH dropwise at 0°C. Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. Monitor by TLC (CHCl
:MeOH 9:1). -
Neutralization: Cool to 0°C and adjust pH to ~3.0 using 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO
. -
Isolation: Evaporate solvent to yield Boc-His(
-Bom)-OH as a white foam. Use immediately for coupling.
6.2 Analytical Verification (HPLC)
-
Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 30 minutes.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (benzyl group).
Handling & Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. Always equilibrate the container to room temperature before opening to prevent condensation.
-
Formaldehyde Risk: Upon final deprotection (HF cleavage), the Bom group generates formaldehyde. Scavengers (e.g., Resorcinol, Cysteine, or specific thiols) must be included in the cleavage cocktail to prevent formylation of Tryptophan or N-terminal amines.
References
- Brown, T., Jones, J.H., & Richards, J.D. (1982).
Technical Whitepaper: Solubility Profile and Handling of Boc-His(pi-Bom)-OMe
Executive Summary
Boc-His(pi-Bom)-OMe is a specialized histidine derivative utilized primarily to suppress racemization during peptide synthesis.[1] Unlike standard histidine protecting groups (e.g., Trt, Tos), the Benzyloxymethyl (Bom) group is attached to the
However, this derivative presents a unique solubility and stability profile.[2][4][5] While highly soluble in non-polar and polar aprotic organic solvents due to its lipophilic protecting groups, it releases formaldehyde upon final deprotection (HF cleavage), necessitating rigorous scavenging protocols.[2][3] This guide details the solubility matrix, dissolution protocols, and risk mitigation strategies for this compound.[2][3][6]
Physicochemical Profile
The solubility of Boc-His(pi-Bom)-OMe is dictated by the interplay between its hydrophobic protecting groups and the semi-polar imidazole core.[1]
-
Lipophilicity: The molecule carries three lipophilic moieties: the tert-butyl group (Boc), the methyl ester (OMe), and the benzyloxymethyl (Bom) ether.[2] This renders the compound insoluble in water but highly miscible with organic solvents.
-
Regiochemistry: The Bom group resides on the
-nitrogen.[7][8] This blocks the "pros" position, forcing hydrogen bonding interactions (if any) to occur via the -nitrogen, although the overall capacity for H-bonding is severely diminished, further enhancing organic solubility.[2][3]
Quantitative Properties (Reference Data)
| Property | Value / Description |
| Molecular Formula | |
| Solubility Class | Lipophilic / Hydrophobic |
| LogP (Predicted) | ~2.3 – 2.8 |
| Appearance | White to off-white crystalline powder |
| Critical Instability | Stable to TFA; Cleaved by HF/TFMSA; Releases Formaldehyde |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on their thermodynamic compatibility with Boc-His(pi-Bom)-OMe. This data is derived from the "like dissolves like" principle and standard peptide synthesis workflows.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for dissolution and coupling.[1][3] |
| Chlorinated | Chloroform ( | Excellent | Good alternative to DCM; useful for NMR analysis.[3] |
| Polar Aprotic | DMF / NMP | Excellent | Standard for solid-phase synthesis; high boiling point.[1][3] |
| Polar Aprotic | DMSO | Good | Use only if necessary; difficult to remove.[3] |
| Esters | Ethyl Acetate (EtOAc) | Good | Excellent for liquid-liquid extraction workups.[1][3] |
| Alcohols | Methanol / Ethanol | Moderate/Good | Soluble, but avoid basic conditions to prevent transesterification.[2][3] |
| Ethers | Diethyl Ether / MTBE | Poor | Precipitant. Used to crash the product out of solution.[3] |
| Alkanes | Hexanes / Pentane | Insoluble | Precipitant. Used for washing solids.[3] |
| Aqueous | Water / Buffers | Insoluble | Product will precipitate or oil out immediately.[3] |
Experimental Workflows & Visualization
Workflow Diagram: Solvation & Application
The following decision tree guides the researcher through solvent selection based on the intended application (Coupling, Analysis, or Purification).
Figure 1: Operational decision tree for solvent selection based on experimental goals.
Standard Operating Procedure: Dissolution for Coupling
Objective: Prepare a 0.2 M solution for peptide coupling.
-
Calculation: Calculate the required mass of Boc-His(pi-Bom)-OMe (MW approx. 375-400 g/mol depending on exact derivative).
-
Primary Solvent Addition: Add DCM (Dichloromethane) to the powder.
-
Volume: Use 70% of the final target volume.
-
Technique: Vortex gently. The solid should dissolve rapidly.
-
-
Co-Solvent (Optional): If using for SPPS where DCM might cause resin shrinkage (e.g., PEG-based resins), dilute with DMF to reach the final volume.[2][3]
-
Activation: Add coupling reagents (e.g., DIC/HOBt) directly to this solution.[2]
-
Note: Do not add water. Ensure solvents are anhydrous (≤ 0.02% water) to prevent hydrolysis of the methyl ester.
-
Critical Stability: The Formaldehyde Hazard[3]
While the Bom group is excellent for preventing racemization, its removal requires specific attention.[2][3][9] The Bom group is stable to TFA (used to remove Boc) but is cleaved by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) .[1]
The Mechanism of Danger:
Upon cleavage, the benzyloxymethyl group decomposes to release formaldehyde (
-
Cysteine: Forms thiazolidine adducts.
-
Tryptophan: Forms carboline derivatives.
-
N-terminus: Forms hydroxymethyl or Schiff base adducts.[1]
Protocol: Scavenging Formaldehyde
To safely remove the Bom group without damaging the peptide:
-
Cleavage Cocktail: Use a "High Scavenger" HF cleavage cocktail.
-
Required Scavengers:
-
Resorcinol or Cysteine: Specifically traps formaldehyde.
-
Thiophenol/Anisole: General cation scavengers.
-
-
Recommended Ratio: HF : Anisole : Dimethylsulfide : p-Thiocresol : Resorcinol (90 : 5 : 3 : 1 : 1 ).[1]
Figure 2: Mechanism of Bom cleavage and the necessity of formaldehyde scavengers.[1]
References
-
Brown, T., Jones, J. H., & Richards, J. D. (1982). Further studies on the protection of histidine side chains in peptide synthesis: the use of the
-benzyloxymethyl group.[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1553-1561.[2][3] [1][2] -
Mitchell, A. R., et al. (1990). Prevention of N-terminal acetylation during the cleavage of Boc-peptides with HF.[2][3] International Journal of Peptide and Protein Research. (Contextualizing formaldehyde generation from Bom).
-
Merck/Sigma-Aldrich. Product Specification: Boc-His(Trt)-OH and Histidine Derivatives Solubility Data.[1] [1]
-
Chem-Impex International. Boc-His(3-Bom)-OH Technical Data Sheet.
Sources
- 1. Boc-His(Trt)-OH, Nalpha-Boc-N(im)-trityl-L-histidine | C30H31N3O4 | CID 13968084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Storage, Stability, and Shelf Life of Boc-His(pi-Bom)-OMe
For Researchers, Scientists, and Drug Development Professionals
Foundational Principles of Stability: Understanding the Molecule
Boc-His(pi-Bom)-OMe incorporates three key functional groups that dictate its stability: the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, the acid- and hydrogenolysis-sensitive benzyloxymethyl (Bom) protecting group on the π-nitrogen of the imidazole ring, and a methyl ester at the C-terminus. The interplay of these groups, along with the inherent reactivity of the histidine side chain, governs the optimal storage conditions and potential degradation routes.
A critical aspect of handling protected amino acids is preventing premature deprotection or side reactions.[1] The Boc group, for instance, is designed to be stable to many nucleophiles and bases but is readily cleaved under acidic conditions, which generates a tert-butyl cation.[2] Similarly, the Bom group is susceptible to cleavage by acid and hydrogenolysis.[3] The methyl ester is prone to hydrolysis, particularly in the presence of moisture and basic or acidic conditions.
Recommended Storage Conditions and Rationale
To ensure the long-term stability and purity of Boc-His(pi-Bom)-OMe, adherence to appropriate storage conditions is essential. These recommendations are not arbitrary but are based on minimizing the potential degradation pathways discussed in the following section.
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of all potential chemical degradation reactions, including hydrolysis and protecting group cleavage. |
| Atmosphere | Inert gas (Argon or Nitrogen) and desiccated | Prevents hydrolysis of the methyl ester and acid-catalyzed degradation of the Boc and Bom protecting groups by excluding moisture and atmospheric acids. |
| Light | Amber vial or protection from light | While not the primary degradation factor, prolonged exposure to UV light can potentially contribute to radical-mediated degradation pathways. |
Shelf Life:
When stored under the recommended conditions as a solid, Boc-His(pi-Bom)-OMe is expected to be stable for up to three years. However, once in solution, its stability is significantly reduced. Solutions should be freshly prepared and used promptly. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C and used within a month.[4] Repeated freeze-thaw cycles should be avoided to prevent degradation and potential precipitation.
Potential Degradation Pathways and Their Mechanisms
Understanding the likely degradation pathways is crucial for troubleshooting and for appreciating the importance of proper storage and handling.
Acid-Catalyzed Deprotection
Exposure to acidic conditions, which can arise from atmospheric moisture and CO2 forming carbonic acid, is a primary concern.
-
Boc Group Cleavage: The Boc group is highly susceptible to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. This results in the formation of H-His(pi-Bom)-OMe.
-
Bom Group Cleavage: The Bom group is also acid-labile. Acid-catalyzed cleavage of the benzyloxymethyl ether can occur, leading to the formation of Boc-His-OMe and benzyl alcohol.[5] Upon cleavage, the Bom group can also generate formaldehyde, which can lead to unwanted side reactions with other amino acid residues in a peptide chain.[1]
Sources
- 1. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Benzyl Ethers [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Coupling of Boc-His(π-Bom)-OH in Boc-SPPS
Introduction: Navigating the Challenges of Histidine Incorporation
The unique imidazole side chain of histidine endows peptides and proteins with critical functionalities, including roles in catalytic triads, pH-dependent conformational switching, and metal ion coordination.[1][2][3] However, the incorporation of histidine during solid-phase peptide synthesis (SPPS) presents a significant challenge: a high propensity for racemization.[4][5]
The mechanism for this loss of stereochemical integrity is well-understood. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid.[4][6][7] This leads to the formation of an achiral intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the biological activity of the final peptide.
To mitigate this, the imidazole side chain must be protected. In the context of tert-butyloxycarbonyl (Boc) chemistry, several protecting groups have been developed. The benzyloxymethyl (Bom) group, when attached to the π-nitrogen (Nπ), has proven to be exceptionally effective at suppressing racemization.[6][8] By sterically and electronically shielding the Nπ atom, the Bom group prevents it from participating in the intramolecular base catalysis responsible for epimerization. While Boc-His(π-Bom)-OH is a more costly derivative, its use is invaluable for the synthesis of complex peptides where the stereochemical purity of histidine is paramount.[9]
This guide provides a detailed, field-proven protocol for the efficient and safe coupling of Boc-His(π-Bom)-OH in manual or automated Boc-SPPS, focusing on the causality behind each experimental step to ensure robust and reproducible outcomes.
A Note on Nomenclature: The user prompt specified Boc-His(pi-Bom)-OMe. It is critical to note that for standard solid-phase peptide synthesis, the free carboxylic acid derivative, Boc-His(π-Bom)-OH , is the correct reagent for coupling to the free amine of the growing peptide chain on the resin. The methyl ester (-OMe) version is not suitable for this direct amide bond formation and is typically used in solution-phase synthesis or specific fragment condensation strategies. This protocol is therefore written for the correct and commercially standard Boc-His(π-Bom)-OH .
Materials and Reagents
Proper preparation and high-quality reagents are fundamental to successful peptide synthesis.
| Category | Reagent/Material | Grade | Purpose | Key Considerations |
| Amino Acid | Boc-L-His(π-Bom)-OH | Peptide Synthesis | Building block | Store desiccated at recommended temperature. |
| Solid Support | Merrifield, PAM, or MBHA Resin | 100-200 or 200-400 mesh | Solid phase for peptide assembly | Choice depends on desired C-terminus (acid or amide). |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary reaction & wash solvent | Use low water/amine content grade. Quality is critical. |
| Dichloromethane (DCM) | ACS Grade or higher | Swelling, reaction, & wash solvent | Stabilized with amylene or other non-nucleophilic stabilizer. | |
| Isopropanol (IPA) | ACS Grade or higher | Wash solvent | Used for shrinking resin and removing residual acid.[10] | |
| Deprotection | Trifluoroacetic Acid (TFA) | Reagent Grade | Nα-Boc group removal | Highly corrosive. Use in a certified fume hood. |
| Neutralization | N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis | Neutralizes TFA salt post-deprotection | Use a high-purity grade to avoid side reactions. |
| Coupling System | HBTU, HATU, or PyBOP | Peptide Synthesis | Carboxyl activating agent | See Section 3.4 for selection rationale. |
| HOBt or Oxyma Pure | Peptide Synthesis | Racemization suppressant/additive | Often included in coupling reagents (e.g., HBTU). | |
| Monitoring | Kaiser Test Kit (Ninhydrin) | N/A | Qualitative test for free primary amines | Essential for confirming coupling completion. |
Detailed Synthesis Protocol: A Step-by-Step Guide
The following protocol outlines a single coupling cycle for incorporating Boc-His(π-Bom)-OH into a peptide sequence on a solid support.
Diagram: General Boc-SPPS Cycle Workflow
Caption: Iterative workflow for a single amino acid addition in Boc-SPPS.
Resin Preparation and Swelling
Causality: Proper swelling of the polystyrene resin is non-negotiable. It uncoils the polymer chains, making the reactive sites (the N-terminal amines of the growing peptide) accessible to reagents. Inadequate swelling is a primary cause of incomplete reactions.
-
Place the peptide-resin (from the previous cycle) in a suitable reaction vessel.
-
Add DCM (approx. 10-15 mL per gram of resin).
-
Agitate gently (e.g., on a shaker or with nitrogen bubbling) for at least 20-30 minutes. The resin should visibly increase in volume.
Nα-Boc Deprotection
Causality: The acid-labile Boc group must be removed to expose the N-terminal amine for the next coupling step.[10] TFA is a sufficiently strong acid to cleave the Boc group rapidly without significantly affecting the more stable side-chain protecting groups or the resin linkage (e.g., PAM linker).[10]
-
Drain the swelling solvent (DCM).
-
Add a solution of 25-50% TFA in DCM (v/v) to the resin.
-
Pre-wash: Agitate for 1-2 minutes, then drain. This helps to displace any residual solvent and ensures immediate, uniform exposure to the deprotection reagent.
-
Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[10]
-
Drain the deprotection solution.
Washing and Neutralization
Causality: After deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt. This protonated amine is not nucleophilic and cannot react with the activated amino acid. Furthermore, residual TFA will neutralize the base used in the coupling step, inhibiting the reaction. A thorough wash followed by neutralization with a non-nucleophilic organic base is therefore essential.[10]
-
DCM Wash: Wash the resin with DCM (3x, 1 min each) to remove the bulk of the TFA.
-
IPA Wash: Wash the resin with IPA (2x, 1 min each). IPA is particularly effective at removing residual, acid-impregnated DCM.[10]
-
DCM Wash: Wash the resin again with DCM (3x, 1 min each) to remove the IPA and prepare the resin for neutralization.
-
Neutralization: Add a solution of 5-10% DIEA in DCM (v/v) and agitate for 2 minutes. Repeat this step once more.
-
Final Wash: Wash the resin thoroughly with DMF (5-6x, 1 min each) to remove the DIEA salts and swell the resin in the coupling solvent. The resin is now ready for coupling.
The Coupling Protocol: Incorporating Boc-His(π-Bom)-OH
Causality: This step forms the new peptide bond. It involves the activation of the carboxylic acid of Boc-His(π-Bom)-OH to create a highly reactive species that is susceptible to nucleophilic attack by the free N-terminal amine on the resin-bound peptide. The choice of coupling reagent is critical for efficiency and minimizing side reactions.[11]
-
Reagent Selection:
-
HBTU/HOBt: A reliable and widely used uronium salt-based system. It forms an HOBt active ester, which is highly reactive and suppresses racemization.[12]
-
HATU: A more reactive uronium salt that utilizes HOAt as an additive. The resulting OAt ester is more reactive than the OBt ester, making HATU an excellent choice for sterically hindered couplings or "difficult" sequences.[12]
-
PyBOP: A phosphonium salt-based reagent. It also forms an HOBt ester and is praised for its high efficiency and the avoidance of potential guanidinylation side reactions that can occur with uronium salts if used in large excess.[11]
-
The following protocol uses HBTU as a representative example.
Diagram: Boc-His(π-Bom)-OH Coupling Workflow
Caption: Detailed workflow for the activation and coupling of Boc-His(π-Bom)-OH.
Protocol Steps:
-
Prepare Reagents: In a separate vial, dissolve Boc-His(π-Bom)-OH (2-4 equivalents relative to resin capacity) and HBTU (0.95 eq. relative to the amino acid) in DMF.
-
Activation: Just before adding to the resin, add DIEA (2-4 eq. relative to resin capacity). Crucially, for histidine derivatives, use the minimal amount of base necessary and keep the pre-activation time short (1-2 minutes). [13][14] Prolonged exposure of the activated histidine to base, even with the π-Bom group, slightly increases the risk of side reactions.
-
Coupling: Add the activated amino acid solution to the drained, DMF-swollen resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and ethanol, and perform a Kaiser test.
-
Negative Test (Yellow/Colorless Beads): The coupling is complete. Proceed to the washing step.
-
Positive Test (Dark Blue/Purple Beads): The coupling is incomplete. Drain the reaction solution and repeat the coupling step with a fresh solution ("double coupling").[13]
-
Final Washes
Causality: All soluble reagents and by-products (e.g., tetramethylurea from HBTU) must be washed away to prevent interference with the next synthesis cycle.
-
Once a negative Kaiser test is achieved, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
The resin is now ready for the deprotection step of the next cycle or, if it is the final residue, for final cleavage from the resin.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after coupling | 1. Steric Hindrance: The growing peptide chain is sterically bulky. 2. Peptide Aggregation: The peptide is folding on the resin, blocking reactive sites.[8] 3. Insufficient Reagents: Under-dosing of amino acid or coupling reagents. | 1. Double Couple: Repeat the coupling step. 2. Switch Reagents: Use a more potent activator like HATU. 3. Disrupt Aggregation: Switch the coupling solvent to NMP or a DMF/DMSO mixture.[8] Consider coupling at a slightly elevated temperature (35-40°C). |
| Racemization of Histidine detected in final peptide | 1. Excessive Base: Too much DIEA was used during coupling.[14] 2. Prolonged Activation: The pre-activation time before adding to the resin was too long.[5][13] | 1. Optimize Stoichiometry: Reduce DIEA equivalents to the minimum required (typically 2 eq.). 2. Minimize Pre-activation: Add the activated amino acid solution to the resin immediately after adding the base. |
| Deletion of Histidine residue | 1. Incomplete Deprotection: The previous Boc group was not fully removed. 2. Severe Aggregation: The N-terminus was completely inaccessible. | 1. Extend Deprotection: Increase the TFA deprotection time to 30-40 minutes. 2. Address Aggregation: As above, change solvents or use specialized resins (e.g., TentaGel).[8] |
| Side-product formation during final cleavage | 1. Bom Group By-products: The Bom group can release formaldehyde upon final acid cleavage (e.g., with HF).[6] | 1. Use Scavengers: During the final cleavage cocktail (e.g., HF or TFMSA), include scavengers like p-cresol and thioanisole to trap reactive species. |
Concluding Remarks
The successful incorporation of Boc-His(π-Bom)-OH is a cornerstone of synthesizing high-purity, complex peptides using Boc-SPPS. The π-Bom protecting group provides a robust defense against racemization, the primary side reaction associated with histidine. By understanding the chemical principles behind each step—from meticulous resin swelling and neutralization to the judicious choice of coupling reagents and controlled activation conditions—researchers can confidently and reproducibly incorporate this critical amino acid. This protocol, combined with diligent in-process monitoring via the Kaiser test, establishes a self-validating system that ensures the highest probability of success in the synthesis of challenging histidine-containing peptides.
References
-
Title: Amino Acid Derivatives for Peptide Synthesis. Source: AAPPTec. URL: [Link]
-
Title: BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. Source: PubMed. URL: [Link]
-
Title: Side reactions in solid-phase peptide synthesis and their applications. Source: PubMed. URL: [Link]
-
Title: Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Source: CEM Corporation. URL: [Link]
-
Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis. Source: AAPPTec. URL: [Link]
-
Title: Boc-Protected Amino Groups. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Source: Nowick Lab, UC Irvine. URL: [Link]
-
Title: Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. Source: CHIMIA. URL: [Link]
-
Title: Protective Groups. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Peptide Synthesis with the Boc Protecting Group. Source: YouTube (jOeCHEM). URL: [Link]
-
Title: Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions. Source: PMC, National Center for Biotechnology Information. URL: [Link]
-
Title: Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Source: ACS Publications. URL: [Link]
-
Title: Protecting Groups. Source: University of Pennsylvania. URL: [Link]
-
Title: The multiple roles of histidine in protein interactions. Source: BMC Structural Biology. URL: [Link]
-
Title: Mechanism of racemisation of histidine derivatives in peptide synthesis. Source: PubMed. URL: [Link]
-
Title: Coupling step during synthesis of peptides containing Histidine residue? Source: ResearchGate. URL: [Link]
-
Title: Histidine - Wikipedia. Source: Wikipedia. URL: [Link]
-
Title: Protection and deprotection. Source: Willingdon College, Sangli. URL: [Link]
-
Title: Protecting Groups. Source: IIT Bombay. URL: [Link]
-
Title: Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. Source: ACS Publications. URL: [Link]
Sources
- 1. Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chimia.ch [chimia.ch]
- 7. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. bachem.com [bachem.com]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenolysis of Bom Group in Liquid Ammonia
This guide details the protocol for the Catalytic Hydrogenolysis of the
Executive Summary
The
This protocol details the Catalytic Hydrogenolysis in Liquid Ammonia , a high-fidelity method that leverages the unique solvent properties of liquid
-
Suppress Catalyst Poisoning: Solvation shells around the peptide prevent strong adsorption of the imidazole nitrogen onto the Pd surface.
-
Scavenge Byproducts: The formaldehyde released during Bom cleavage is immediately trapped by ammonia to form hexamethylenetetramine, preventing side reactions (e.g., thiazolidine formation).
-
Maintain Chemoselectivity: Unlike Birch reductions (Na/
), this method uses gas, preserving sensitive functionalities like benzyl esters or aromatic rings that might otherwise be reduced.
Mechanistic Insight
The cleavage of the Bom group proceeds via a two-stage mechanism.[1] In standard solvents, the hemiaminal intermediate releases formaldehyde, which can cross-link peptides. In liquid ammonia, this pathway is chemically "sanitized."
Reaction Pathway[1][2][3][4][5][6][7]
-
Hydrogenolysis: The benzyl ether bond is cleaved by Palladium-catalyzed hydrogen transfer.[2][3]
-
Hemiaminal Collapse: The resulting
-hydroxymethyl intermediate is unstable and spontaneously collapses to the free amine and formaldehyde. -
In-Situ Scavenging: Formaldehyde reacts instantly with the solvent (
) to form hexamethylenetetramine (Urotropine), which is inert and water-soluble.
Figure 1: Mechanistic pathway highlighting the dual role of Liquid Ammonia as solvent and scavenger.
Experimental Protocol
Equipment & Materials
-
Reaction Vessel: 250 mL 3-neck round-bottom flask (flame-dried) equipped with a dry ice/acetone condenser and a gas inlet tube reaching the bottom.
-
Catalyst: Palladium Black (freshly prepared or high-grade commercial) or 10% Pd/C. Note: Pd Black is preferred for faster kinetics in ammonia.
-
Solvent: Anhydrous Ammonia (Gas cylinder).
-
Reagents: Sodium metal (for drying ammonia, optional but recommended).
-
Gas: High-purity Hydrogen (
) and Nitrogen ( ).
Safety Pre-Check
-
Cryogenic Hazard: Liquid ammonia boils at -33°C. Use insulated gloves and a fume hood.
-
Toxicity: Ammonia gas is corrosive and toxic. Ensure excellent ventilation.
-
Flammability: Hydrogen gas mixed with air is explosive. Purge systems thoroughly with
before introducing .
Step-by-Step Procedure
Phase A: Solvent Preparation
-
Condensation: Place the 3-neck flask in a Dewar bath containing dry ice/acetone (-78°C).
-
Collection: Introduce anhydrous ammonia gas through the inlet. Condense approximately 50–100 mL of liquid ammonia.
-
Drying (Optional): Add a small piece of Sodium metal (~5 mg) until a faint blue color persists (indicating anhydrous conditions), then discharge the color with a few crystals of ammonium acetate. Crucial: Do not leave excess Na; this would convert the reaction into a Birch reduction.
Phase B: Reaction Setup
-
Peptide Dissolution: Dissolve the Bom-protected peptide (e.g., 1.0 mmol) in the liquid ammonia. If solubility is poor, a co-solvent like DMF (10% v/v) can be added, though pure
is usually sufficient for protected peptides. -
Catalyst Addition: Carefully add Palladium Black (0.5 – 1.0 weight equivalent relative to peptide).
-
Tip: Add the catalyst as a slurry in a small amount of DMF or dry ether to prevent sparking/dusting in the ammonia vapor.
-
Phase C: Hydrogenolysis[4]
-
Purge: Flush the headspace with Nitrogen for 2 minutes.
-
Hydrogen Introduction: Switch the gas inlet to Hydrogen. Bubble a steady stream of
gas through the liquid ammonia solution at reflux temperature (-33°C). -
Agitation: Ensure vigorous magnetic stirring to keep the catalyst suspended.
-
Duration: Run the reaction for 4 to 6 hours .
-
Monitoring: TLC is difficult due to the closed system. Standard protocols suggest 6 hours for complete Bom removal.
-
Phase D: Workup
-
Termination: Stop the
flow and purge with for 5 minutes. -
Evaporation: Remove the dry ice bath. Allow the ammonia to evaporate naturally under a stream of nitrogen (into a scrubber/trap).
-
Extraction: The residue contains the deprotected peptide and the catalyst.
-
Add 50% Acetic Acid or Methanol to the residue.
-
Filter through a Celite pad to remove the Pd catalyst.
-
Wash the pad thoroughly with the chosen solvent.
-
-
Lyophilization: Concentrate the filtrate and lyophilize to obtain the crude deprotected peptide.
Data Analysis & Troubleshooting
Expected Outcomes
| Parameter | Standard Hydrogenolysis (MeOH) | Liquid Ammonia Hydrogenolysis |
| Reaction Time | 24–48 hours (often incomplete) | 4–6 hours |
| Yield | Low (<40%) due to adsorption | High (>85%) |
| Purity | Contaminated with thiazolidines | Clean (HCHO scavenged) |
| Side Reactions | Reduction of Trp/Phe rings (rare but possible) | None (under catalytic conditions) |
Troubleshooting Guide
-
Issue: Incomplete Deprotection.
-
Cause: Catalyst poisoning by Sulfur (Met/Cys).
-
Solution: Refresh the catalyst after 3 hours. Add a second portion of Pd Black. Ensure ammonia is distilled from Sodium to remove moisture.
-
-
Issue: Blue Color in Solution.
-
Cause: Presence of dissolved Sodium (Birch conditions).
-
Solution: Ensure all Na used for drying is quenched with Ammonium Acetate before adding the peptide. A blue solution will chemically reduce aromatic rings (Birch reduction), which is not desired here.
-
-
Issue: Poor Solubility.
-
Cause: Highly hydrophobic peptide.
-
Solution: Use DMF or HMPA as a co-solvent (up to 20%).
-
Workflow Visualization
Figure 2: Operational workflow for the catalytic hydrogenolysis process.
References
-
Felix, A. M., Jimenez, M. H., Mowles, T., & Meienhofer, J. (1978). Catalytic hydrogenolysis in liquid ammonia.[5][3] Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection.[3] International Journal of Peptide and Protein Research. Link
-
Kuromizu, K., & Meienhofer, J. (1974). Removal of the Nalpha-benzyloxycarbonyl group from cysteine-containing peptides by catalytic hydrogenolysis in liquid ammonia, sodium-liquid ammonia reduction. Journal of the American Chemical Society. Link
-
Brown, T., et al. (1996). Benzyloxymethyl (Bom): A robust protecting group for the N-3 position of thymine and uracil. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Bom stability). Link
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. youtube.com [youtube.com]
- 3. Catalytic hydrogenolysis in liquid ammonia. Cleavage of Nalpha-benzyloxycarbonyl groups from cysteine-containing peptides with tert-butyl side chain protection. Application to a stepwise synthesis of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine from its Methyl Ester
Abstract
This comprehensive guide provides a detailed protocol for the conversion of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine methyl ester (Boc-His(pi-Bom)-OMe) to its corresponding free carboxylic acid, Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine (Boc-His(pi-Bom)-OH). The described methodology centers on a lithium hydroxide-mediated saponification, a procedure optimized to ensure high yields while preserving the integrity of the acid-labile Boc protecting group and the pi-benzyloxymethyl (Bom) group on the imidazole side chain. This document is intended for researchers, scientists, and professionals in drug development and peptide synthesis, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice.
Introduction: Strategic Importance of Protected Histidine Derivatives
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired peptide sequence with high fidelity.[1] Histidine, with its nucleophilic imidazole side chain, presents a unique challenge, often requiring protection to prevent side reactions and racemization during peptide coupling steps.[2] The Nα-tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability under a wide range of conditions and its facile removal under mild acidic treatment.[3][4]
The Nπ-(benzyloxymethyl) (Bom) group is employed to protect the imidazole side chain of histidine. Its presence is crucial for suppressing racemization during coupling reactions, a common issue with histidine derivatives.[5] The conversion of the methyl ester of this doubly protected histidine to its free carboxylic acid is a critical step, rendering the C-terminus available for subsequent peptide bond formation. The method of choice for this transformation is saponification, the base-mediated hydrolysis of an ester.[6]
This application note focuses on the use of lithium hydroxide (LiOH) for the saponification of Boc-His(pi-Bom)-OMe. LiOH is often preferred over other alkali metal hydroxides like NaOH or KOH in peptide chemistry as it has been shown to minimize epimerization at the chiral center.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[8]
Reaction Mechanism and Protecting Group Stability
The saponification of Boc-His(pi-Bom)-OMe is a classic example of base-promoted ester hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group and yielding the carboxylate salt.[8] A subsequent acidification step protonates the carboxylate to furnish the final free carboxylic acid.
A critical consideration in this process is the stability of the protecting groups. The Boc group is a tert-butyl carbamate that is stable to the basic conditions of saponification.[9][10] Its removal requires acidic conditions, typically treatment with trifluoroacetic acid (TFA), which proceeds through the formation of a stable tert-butyl cation.[3] The Bom group, a benzyloxymethyl ether, is also stable to the basic reaction conditions employed for saponification.[11] This orthogonal stability of both protecting groups to the reaction conditions is essential for the successful synthesis of the desired product.[12]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the saponification of Boc-His(pi-Bom)-OMe.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-His(pi-Bom)-OMe | ≥98% | Commercially Available | Store at 2-8 °C |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent Grade | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Deionized Water | High Purity | Laboratory Source | |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercially Available | |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercially Available | For extraction |
| Brine (Saturated NaCl solution) | Laboratory Prepared | For extraction | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available | For drying |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-His(pi-Bom)-OMe (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and deionized water. The volume should be sufficient to achieve complete dissolution (e.g., approximately 10 mL of solvent per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Lithium Hydroxide: To the stirring solution, add lithium hydroxide monohydrate (1.5 eq) portion-wise at room temperature. The use of a slight excess of LiOH ensures the complete consumption of the starting ester.[13]
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical mobile phase for TLC analysis is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.
-
Quenching and Solvent Removal: Once the reaction is complete, carefully quench the reaction by adding 1 M HCl to neutralize the excess LiOH. Monitor the pH with pH paper, aiming for a neutral pH of ~7. Concentrate the mixture in vacuo using a rotary evaporator to remove the THF.
-
Acidification: To the remaining aqueous solution, add 1 M HCl dropwise with stirring until the pH of the solution is approximately 3-4. This will protonate the carboxylate salt to form the free carboxylic acid. The product may precipitate out of the solution at this stage.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude Boc-His(pi-Bom)-OH. The product is typically a white to off-white solid or foam.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
Workflow Diagram
Caption: Workflow for the saponification of Boc-His(pi-Bom)-OMe.
Characterization of the Final Product
The successful synthesis of Boc-His(pi-Bom)-OH can be confirmed by a combination of spectroscopic and analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the methyl ester singlet (typically around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm, though sometimes not observed) are key indicators of a successful reaction.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The signal corresponding to the methyl ester carbon (around 52 ppm) will be absent in the product spectrum.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak for Boc-His(pi-Bom)-OH.
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid will be present in the region of 2500-3300 cm⁻¹. The ester C=O stretch (around 1740 cm⁻¹) will be replaced by a carboxylic acid C=O stretch (around 1710 cm⁻¹).
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient LiOH, low reaction temperature, or short reaction time. | Add additional LiOH, allow the reaction to stir for a longer period, or gently warm the reaction mixture (e.g., to 30-40 °C). |
| Low Yield | Incomplete extraction of the product, especially if it has some water solubility. | Perform additional extractions with ethyl acetate. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylate. |
| Presence of Starting Material in Product | Incomplete reaction or inefficient workup. | If the reaction is incomplete, resubject the crude material to the reaction conditions. If the issue is separation, consider purification by column chromatography. |
| Racemization | Although minimized with LiOH, prolonged reaction times or elevated temperatures can increase the risk. | Monitor the reaction closely and work it up as soon as it is complete. Avoid excessive heating. The optical purity can be checked by chiral HPLC. |
Conclusion
The conversion of Boc-His(pi-Bom)-OMe to its free acid via lithium hydroxide-mediated saponification is a robust and reliable procedure that is fundamental in peptide synthesis. By following the detailed protocol and considering the key experimental parameters outlined in this application note, researchers can confidently and efficiently prepare this important building block for their synthetic endeavors. The orthogonality of the Boc and Bom protecting groups to the basic conditions of the reaction ensures a clean transformation with high yields.
References
-
A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. (2005). ResearchGate. [Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (n.d.). Sciforum. [Link]
-
Experiment 6: Synthesis of Soap. (n.d.). Loudoun County Public Schools. [Link]
-
42: Saponification. (2021, February 21). YouTube. [Link]
-
LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? (2019, May 6). Chemistry Stack Exchange. [Link]
-
How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? (2020, October 31). ResearchGate. [Link]
-
Saponification. (2023, January 22). Chemistry LibreTexts. [Link]
-
Saponification - Base promoted ester hydrolysis | MCAT | Khan Academy. (2014, October 24). YouTube. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Protecting Groups. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
Synthesis and Application of Fmoc-His(3-Bum)-OH. (n.d.). Wiley Online Library. [Link]
-
Boc-His(Bom)-OH. (n.d.). Aapptec. [Link]
-
Effective Conversion of Amide to Carboxylic Acid on Polymers of Intrinsic Microporosity (PIM-1) with Nitrous Acid. (2018, April 18). National Institutes of Health. [Link]
-
Protecting Groups. (2020, October 26). Indian Institute of Technology Bombay. [Link]
-
Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
A Novel Method for the Protection and Activation of Histidine. (2012). ResearchGate. [Link]
-
Making Amides from Carboxylic Acids. (2023, January 22). Chemistry LibreTexts. [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (2006). ResearchGate. [Link]
- Histidine protection. (n.d.).
-
Why are my ester hydrolysis not working. (2023, July 21). Reddit. [Link]
-
Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern Medical Center. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2012, October 24). National Institutes of Health. [Link]
-
A Mild Hydrolysis of Esters Mediated by Lithium Salts. (1998). ResearchGate. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. peptide.com [peptide.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protective Groups [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: Technical Handling & Protocols for Boc-His(pi-Bom)-OMe
Executive Summary & Strategic Rationale
Boc-His(pi-Bom)-OMe (N-
While standard Histidine derivatives are prone to losing chiral integrity during activation (via the enamine mechanism), the Benzyloxymethyl (Bom) group offers unique protection. By substituting the
This guide provides a rigorous Standard Operating Procedure (SOP) for handling, storing, and utilizing this compound, ensuring maximum yield and optical purity in complex peptide synthesis.
Chemical Profile & Critical Properties[1][2]
| Property | Specification |
| Chemical Name | Boc-His( |
| CAS Number | 83468-80-8 (HCl salt form ref) |
| Molecular Formula | |
| Molecular Weight | ~389.45 g/mol |
| Solubility | DCM, DMF, DMSO, MeOH; Insoluble in Water |
| Purity Requirement | |
| Appearance | White to off-white powder |
| Storage | -20°C, Desiccated, Argon overlay recommended |
Mechanism of Action: The -Bom Advantage
To use this reagent effectively, one must understand why it is used.[1]
-
Racemization Suppression: In unprotected or
-protected histidine, the -nitrogen can act as a base, facilitating the formation of an enamine intermediate that leads to loss of chirality at the -carbon. The Bom group blocks the -position, effectively "locking" the imidazole tautomerism and preventing this intramolecular base catalysis. -
Orthogonality:
-
Boc: Acid labile (TFA).
-
OMe: Base labile (Saponification) or Hydrazine labile.
-
Bom: Stable to TFA and Base; cleaved by HF (Hydrofluoric Acid), TFMSA (Trifluoromethanesulfonic acid), or Hydrogenolysis (
).
-
Visualization: Orthogonal Protection Logic
Caption: Orthogonal cleavage map showing the specific reagents required for each protecting group, highlighting the stability of Bom during standard Boc deprotection.
Standard Operating Procedure (SOP)
Storage & Handling[2][6]
-
Temperature: Store strictly at -20°C . Room temperature storage can lead to slow ester hydrolysis or spontaneous decomposition.
-
Moisture Control: The methyl ester is susceptible to hydrolysis. Allow the vial to equilibrate to room temperature for 30 minutes inside a desiccator before opening to prevent water condensation.
-
Weighing: Use anti-static weighing boats. Avoid metal spatulas if possible to prevent trace metal coordination with the imidazole ring.
Activation & Coupling Protocol (Solution Phase)
Context: Utilizing Boc-His(pi-Bom)-OMe as a C-terminal acceptor or modifying it for coupling.
Scenario: You intend to saponify the methyl ester to create Boc-His(pi-Bom)-OH for coupling to a resin or amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of Boc-His(pi-Bom)-OMe in minimal MeOH/Dioxane (1:1 v/v).
-
Saponification:
-
Cool solution to 0°C.
-
Add 1.1 eq of 1N LiOH dropwise. Note: LiOH is preferred over NaOH to prevent racemization during hydrolysis.
-
Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/HPLC.
-
-
Work-up:
-
Neutralize carefully with 1N HCl to pH 3-4.
-
Extract immediately with Ethyl Acetate (EtOAc).
-
Wash organic layer with brine, dry over
. -
Concentrate in vacuo to yield Boc-His(pi-Bom)-OH.
-
-
Coupling (DCC/HOBt Method):
-
Dissolve the free acid (from step 3) in DCM/DMF.
-
Add 1.0 eq HOBt (Hydroxybenzotriazole).
-
Add 1.0 eq DCC (Dicyclohexylcarbodiimide) at 0°C.
-
Stir 20 min to form the active ester.
-
Add the amine component (Amino-resin or peptide fragment).
-
Final Deprotection (The Critical Bom Cleavage)
Warning: This step involves hazardous reagents (HF or TFMSA).
The Bom group generates formaldehyde upon cleavage. If your peptide contains N-terminal Cysteine, the formaldehyde will react to form a Thiazolidine adduct, permanently modifying your peptide.
Protocol (HF Cleavage):
-
Scavenger Prep: Prepare a scavenger cocktail containing Resorcinol or Thioanisole .
-
Ratio: Anisole:Dimethylsulfide:p-Thiocresol (1:1:0.2).
-
Crucial: Add Resorcinol if Cysteine is present to trap formaldehyde.
-
-
Reaction:
-
Place dried peptide-resin/protected peptide in a Teflon reaction vessel.
-
Condense anhydrous HF (-78°C) onto the sample.
-
Warm to 0°C and stir for 45-60 minutes.
-
-
Work-up:
-
Evaporate HF under a stream of Nitrogen.
-
Precipitate peptide in cold Diethyl Ether.
-
Centrifuge and wash 3x with Ether to remove scavengers and the cleaved Bom-byproducts.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield after Coupling | Steric hindrance of Bom group | Switch to HATU/HOAt coupling reagents; increase reaction time. |
| Thiazolidine Adduct (+12 Da mass shift) | Formaldehyde capture by Cysteine | Mandatory: Add Cysteine-specific scavengers (Cysteamine or Resorcinol) during HF cleavage. |
| Racemization Detected | Base-catalyzed proton abstraction | Ensure base (DIEA/NMM) does not exceed 2.0 eq during coupling. Keep temperature at 0°C during activation. |
| Incomplete Bom Removal | Old HF or insufficient time | Ensure HF is anhydrous; extend reaction time to 90 min at 0°C (monitor closely). |
Visualization: Synthesis Workflow & Checkpoints
Caption: Step-by-step synthesis workflow emphasizing the critical control point during final deprotection to prevent side-reactions.
References
-
Chem-Impex International. "Boc-His(3-Bom)-OH Properties and Applications." Chem-Impex Catalog. Accessed October 2023. Link
-
PubChem. "Boc-His(Boc)-OH and Related Derivatives (Compound Summary)." National Library of Medicine. Link
-
Luckose, F., et al. "Effects of amino acid derivatives on physical, mental, and physiological activities."[2] Critical Reviews in Food Science and Nutrition, 55(13), 1793-1144, 2015.[2][3] (Context on Histidine derivatives). Link
-
Thermo Fisher Scientific. "Introduction to Cleavage Techniques: Boc and Fmoc Strategies." Pierce Protein Biology Application Notes. Link
-
ResearchGate Discussion. "Spontaneous Boc removal and Histidine Side Chain Protection." Scientific Community Forum. Link
Sources
Application Note: Optimizing Yield and Purity with Boc-His(π-Bom)-OMe Intermediates
Executive Summary
Histidine is notoriously prone to racemization during peptide synthesis due to the basicity of its imidazole ring. The Boc-His(π-Bom)-OMe intermediate offers a robust solution to this challenge.[1] The π-Benzyloxymethyl (Bom) group specifically protects the pros-nitrogen (
However, the use of Bom protection introduces a critical downstream challenge: the release of formaldehyde during final cleavage. Without specific mitigation, formaldehyde generates irreversible adducts (methylated amines, thiazolidines), drastically reducing yield. This guide details the protocols to leverage the stereochemical stability of Boc-His(π-Bom)-OMe while neutralizing its cleavage byproducts to ensure maximum yield.[1]
Critical Parameters & Mechanism
The Stereochemical Advantage (Why π-Bom?)
Racemization in Histidine occurs primarily through the abstraction of the
The Yield Trap: Formaldehyde Generation
Unlike acid-labile groups (e.g., Trt) that release stable carbocations, the Bom group decomposes in Hydrogen Fluoride (HF) or TFMSA to release the benzyl carbocation andformaldehyde .
-
Reaction:
-
Risk: Formaldehyde reacts rapidly with:
Protocol 1: Handling & Coupling (Elongation)[1]
Objective: Incorporate Boc-His(π-Bom)-OMe into the peptide chain without inducing racemization or diketopiperazine (DKP) formation.
Reagents
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane), anhydrous.[1]
-
Deprotection: 50% TFA in DCM.[1]
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.[1]
Step-by-Step Workflow
-
Preparation of the Amine Component (H-His(π-Bom)-OMe):
-
Note: If starting with Boc-His(π-Bom)-OMe as the C-terminal residue.[1]
-
Dissolve Boc-His(π-Bom)-OMe in 50% TFA/DCM (v/v). Stir for 30 min at room temperature.
-
Evaporate TFA/DCM under reduced pressure.[1] Crucial: Co-evaporate with toluene (3x) to remove residual TFA, which can protonate the imidazole and alter coupling kinetics.
-
Result: TFA·H-His(π-Bom)-OMe.[1]
-
-
Neutralization (In Situ):
-
Dissolve the salt in minimal DMF.
-
Add DIEA (2.0 equivalents relative to His) immediately prior to adding the activated incoming amino acid.
-
Yield Tip: Do not pre-neutralize and let stand; this increases the risk of DKP formation (if a dipeptide) or ester hydrolysis.
-
-
Coupling the Next Amino Acid:
-
Visualizing the Process:
Figure 1: Elongation workflow for Boc-His(π-Bom)-OMe intermediates.
Protocol 2: The Critical Cleavage (Formaldehyde Scavenging)
Objective: Remove the Bom group and release the peptide while trapping formaldehyde to prevent side reactions. Method: High HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).[1] Note: Standard TFA cleavage will NOT remove the Bom group.
The "Scavenger Cocktail" (Yield Critical)
Standard scavengers (Anisole, Thioanisole) are insufficient for Bom removal. You must include a specific formaldehyde scavenger.[1]
| Component | Role | Concentration |
| Anhydrous HF | Cleavage Reagent | 90% (v/v) |
| p-Cresol | Carbocation Scavenger | 5% (v/v) |
| Resorcinol | Formaldehyde Scavenger | 5% (v/v) |
| (Alternative) Cysteine | Formaldehyde Scavenger | Add 20 eq if Resorcinol is unavailable |
Step-by-Step HF Cleavage Protocol
-
Preparation:
-
Reaction:
-
Cool vessel to -78°C (Dry ice/acetone).
-
Distill anhydrous HF into the vessel.
-
Warm to 0°C (Ice bath) and stir for 60 minutes .
-
Note: Do not exceed 0°C. Higher temperatures increase side reactions.[1]
-
-
Work-up:
-
Evaporate HF under a stream of nitrogen (rapidly).[1]
-
Precipitate the peptide with cold Diethyl Ether .
-
Wash the precipitate 3x with ether to remove the scavengers (Resorcinol/Formaldehyde adducts).
-
Dissolve the peptide in dilute acetic acid or water/acetonitrile and lyophilize immediately.
-
Alternative: TFMSA Cleavage (If HF is unavailable)[1]
-
Cocktail: TFMSA (10%) / TFA (80%) / DMS (5%) / m-Cresol (5%) .[1]
-
Modification: Add Cysteine hydrochloride (20 eq relative to His) to the post-cleavage aqueous solution before purification to trap any residual formaldehyde.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Mass +12 or +14 Da | Methylation by Formaldehyde | Critical: Increase Resorcinol concentration in cleavage cocktail.[1] Ensure rapid evaporation of HF. |
| Mass +13 Da (approx) | Thiazolidine formation (if Cys present) | Formaldehyde reacted with Cysteine.[1] Use Cysteamine or Penicillamine as a scavenger, or perform cleavage in the presence of excess Cysteine. |
| Low Yield (Racemization) | Loss of stereochemistry | Verify the starting material is indeed π-Bom (N-pros) and not |
| Incomplete Bom Removal | Reaction time too short | Extend HF reaction to 90 mins at 0°C. Warning: Monitor for sensitive residues (Trp, Met). |
Mechanism of Action: Racemization vs. Protection[2]
Figure 2: Mechanism of racemization suppression by π-Bom protection.[1]
References
-
Mitchell, A. R., et al. (1978). "Tert-Butoxycarbonyl-N(pi)-benzyloxymethylhistidine: a new derivative for the synthesis of histidine peptides."[1] Journal of the American Chemical Society, 100(6), 1978. Link[1]
-
Brown, T., et al. (1982). "The use of the N(pi)-benzyloxymethyl group for histidine protection in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Thermo Fisher Scientific. "Introduction to Cleavage Techniques: Scavengers and Side Reactions."[1] Peptide Synthesis Technical Guide. Link
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Technical Note. Link
-
Sigma-Aldrich. "Boc Resin Cleavage Protocol."[1] Technical Bulletin. Link
Sources
Troubleshooting & Optimization
Minimizing racemization of Histidine during peptide coupling
Topic: Minimizing Racemization of Histidine During Peptide Coupling Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Peptide Chemistry Technical Support Center. This guide addresses one of the most persistent challenges in Solid Phase Peptide Synthesis (SPPS): the racemization of Histidine.[1] Unlike other amino acids, Histidine is uniquely prone to stereochemical loss due to the basicity of its imidazole side chain.
This technical document provides a mechanistic understanding of the failure mode, scenario-based troubleshooting, and validated protocols to ensure the integrity of your peptide sequences.
Module 1: Mechanism & Root Cause Analysis
The "Why": Imidazole-Catalyzed Proton Abstraction
Racemization in Histidine is not typically caused by the external base alone; it is an intramolecular process driven by the Histidine side chain itself.[2]
-
The Culprit (
vs. ): The imidazole ring contains two nitrogens: the pros ( , position 1) and the tele ( , position 3). -
The Mechanism: During activation (formation of the active ester), if the
nitrogen is unprotected or inadequately shielded, it acts as an intramolecular base.[2] It abstracts the acidic -proton from the chiral center, forming a planar enolate intermediate. Upon reprotonation, stereochemistry is scrambled (L D/L mixture). -
The Protection Dilemma:
-
Trityl (Trt): The industry standard. It protects the
(tele) position. This leaves the sterically hindered but electronically active, meaning racemization is reduced but not eliminated. -
Bum (
-Benzyloxymethyl): Protects the position directly, physically blocking the base catalysis. It offers superior optical purity but is rarely used due to the release of carcinogenic formaldehyde during cleavage.
-
Visualization: The Intramolecular Racemization Pathway
Figure 1: The intramolecular mechanism where the imidazole side chain catalyzes the loss of chirality at the alpha-carbon.[3]
Module 2: Troubleshooting Guide
Use this section to diagnose your specific experimental scenario.
Scenario A: High Racemization at the C-Terminus (Resin Loading)
Symptoms: Analysis of the cleaved peptide shows significant D-His content at the C-terminal position (e.g., >5%). Root Cause: Esterification of the first amino acid to the resin often requires strong activation (e.g., DMAP), which is fatal for Histidine chirality.
| Strategy | Recommendation | Technical Rationale |
| Best Practice | 2-Chlorotrityl Chloride (2-Cl-Trt) Resin | Loading occurs via nucleophilic displacement of chloride, requiring no activation of the Histidine carboxylate. Zero racemization risk. |
| Alternative | Cesium Salt Method | If using Merrifield resin, use the Cesium salt of Boc-His(Trt)-OH. The |
| Avoid | Standard DMAP/DIC Loading | DMAP is a strong nucleophilic base that will rapidly racemize activated Histidine. |
Scenario B: Racemization at Internal Positions
Symptoms: D-His impurities found in the middle of the peptide chain. Root Cause: Use of high-activity coupling reagents (HATU/HBTU) with strong bases (DIPEA) in excess.
Recommended Interventions:
-
Switch Coupling Reagent: Move from Uronium salts (HATU/HBTU) to DEPBT or DIC/Oxyma .
-
Why? DEPBT is a phosphonium salt that releases HOOBt; it is specifically noted in literature for suppressing Histidine racemization.
-
-
Change the Base: Replace DIPEA (Diisopropylethylamine) with Sym-Collidine (TMP) .
-
Why? Collidine is a weaker, more sterically hindered base than DIPEA, reducing the risk of proton abstraction while still neutralizing the reaction.
-
-
Temperature Control: Perform His-coupling at Room Temperature or 0°C .
-
Warning: Do NOT use microwave heating >50°C for Histidine couplings.
-
Scenario C: Fragment Condensation
Symptoms: Coupling two peptide segments where the C-terminus of Fragment A is Histidine. Root Cause: The carboxylate of the peptide fragment is less reactive and requires prolonged activation, increasing the window for racemization.
Solution:
-
Design Change: If possible, redesign fragments so Glycine or Proline is at the C-terminus.
-
Chemistry: If His must be at the C-terminus, use Azide Coupling (low racemization) or DEPBT with no pre-activation time.
Module 3: Validated Protocols
Protocol 1: Low-Racemization Coupling (Internal His)
Standard Operating Procedure for SPPS
-
Reagents:
-
Amino Acid: Fmoc-His(Trt)-OH (3.0 eq)
-
Coupling Reagent: DEPBT (3.0 eq) ORDIC (3.0 eq) + Oxyma Pure (3.0 eq)
-
Base: Sym-Collidine (3.0 - 5.0 eq)
-
Solvent: DMF (anhydrous)
-
-
Procedure:
-
Wash:
-
Drain and wash with DMF (3x) and DCM (3x).[4]
-
Protocol 2: Loading His onto Merrifield Resin (Cesium Salt Method)
Use this when 2-Cl-Trt resin is not an option.
-
Preparation of Cs-Salt:
-
Dissolve Boc-His(Tos)-OH or Boc-His(Trt)-OH in MeOH/Water (9:1).
-
Titrate to pH 7.0 with aqueous
.[4] -
Evaporate to dryness and chase with benzene/DCM to remove water (Must be anhydrous).
-
-
Loading:
-
Swell Merrifield resin in DMF.
-
Add Cs-salt of Histidine (1.5 eq) to the resin in DMF.
-
Incubate at 50°C overnight (No stirring, gentle agitation).
-
Wash thoroughly to remove displaced chloride salts.
-
Module 4: Decision Logic & FAQs
Workflow: Selecting the Right Conditions
Figure 2: Decision matrix for selecting resins and reagents based on Histidine position.
Frequently Asked Questions
Q: Can I use HBTU/DIPEA if I keep the temperature low? A: It is not recommended. Even at low temperatures, HBTU (uronium) generates a highly reactive O-acylisourea that, in the presence of DIPEA (a strong base), accelerates proton abstraction. If you must use HBTU, switch the base to Collidine and limit activation time.
Q: Why is Trityl (Trt) preferred over Bum if Bum prevents racemization better?
A: While
Q: Does microwave synthesis increase racemization? A: Yes. Thermal energy accelerates the rate of proton abstraction. For Histidine and Cysteine, limit microwave temperature to 50°C and use DIC/Oxyma rather than basic coupling reagents.
References
-
Mechanism of Racemization: Jones, J. H., et al. "Evidence is presented to show that the racemisation of N(alpha)-benzyloxycarbonyl-N(pi)-phenacyl-L-histidine... takes place by action of the pi-nitrogen as an intramolecular base." National Institutes of Health (PubMed). Link
-
DEPBT Efficacy: Ye, Y. H., Li, H., & Jiang, X.[6][7][8] "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization."[6][7][8][9] Biopolymers.[7][8] Link
-
Oxyma vs. HOBt: El-Faham, A., & Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Organic Process Research & Development. Link
-
Resin Loading Protocols: "Peptide Resin Loading Protocols: Attachment of Boc-amino acids to Merrifield resins." Sigma-Aldrich Technical Guides. Link
-
Microwave & Collidine: Palasek, S. A., et al. "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Histidine Side-Chain Deprotection
Topic: Removal of Benzyl-Based Protection (His(Bzl), His(Bom), His(Bum))
Status: Active Support Tier: Level 3 (Senior Application Scientist) Last Updated: February 6, 2026
Executive Summary
You are likely here because standard TFA (trifluoroacetic acid) cleavage failed to remove the benzyl group from your Histidine residue. This is expected. Unlike trityl (Trt) or Boc groups, benzyl-based Histidine protection (Bzl, Bom, Bum) is designed for extreme stability during Boc-chemistry SPPS.
Removing them requires superacid conditions (HF or TFMSA) or catalytic hydrogenolysis. This guide provides the troubleshooting logic and validated protocols to safely remove these groups without destroying your peptide.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I treated my peptide with 95% TFA for 4 hours, but the mass spec shows the benzyl group (+90 Da) is still attached. Why?
A: The benzyl ether bond on the Histidine imidazole ring is electronically stabilized by the aromatic system.
-
The Science: The pKa of the imidazole nitrogen makes the benzyl-nitrogen bond resistant to solvolysis by "weak" strong acids like TFA.
-
The Fix: You must cross the threshold into superacid territory. You have two chemical options:
-
Anhydrous Hydrogen Fluoride (HF): The "Gold Standard" but requires a specialized Teflon/Kel-F vacuum line.
-
Trifluoromethanesulfonic Acid (TFMSA): A liquid superacid that can be used in standard glassware. It mimics the acidity of HF without the gas handling hazards.
-
Q2: I am using His(Bom). I heard this generates formaldehyde. Is that true?
A: Yes, and it is a critical risk.
-
The Mechanism: Upon acidolytic cleavage, the Benzyloxymethyl (Bom) group decomposes into a benzyl carbocation and formaldehyde (CH₂O).
-
The Danger: Formaldehyde is a potent electrophile. It will react with the free N-terminal amine of your peptide to form a Schiff base or, if Cys is present, a thiazolidine ring. This modification (+12 Da or +30 Da depending on the adduct) is irreversible.
-
The Fix: You must include a specific scavenger. Resorcinol or a large excess of Cysteine (in the cleavage cocktail) acts as a "formaldehyde sink," trapping it before it attacks your peptide.
Q3: Can I use Hydrogenolysis (H₂/Pd-C) instead of strong acids?
A: In theory, yes. In practice, often no.
-
The Problem: The imidazole ring of Histidine itself can coordinate with the Palladium catalyst, poisoning it. If your peptide contains Methionine (Sulfur) or Cysteine, the catalyst will be deactivated almost instantly.
-
When to use it: Only use catalytic transfer hydrogenation (CTH) if your peptide is Sulfur-free and you lack access to HF/TFMSA. Use Ammonium Formate as the hydrogen donor to improve efficiency.
Q4: My peptide looks "dirty" after TFMSA cleavage. How do I clean it?
A: TFMSA is non-volatile (unlike HF or TFA). The "dirt" is often residual salt or acid-scavenger complexes.
-
The Fix: You must perform a desalting step (precipitate in cold ether, wash thoroughly, then run a quick C18 solid-phase extraction or Sephadex column) before analytical HPLC. Do not inject crude TFMSA cleavage mixtures directly onto an analytical column.
Part 2: Decision Logic & Workflow
The following decision tree helps you select the correct deprotection strategy based on your equipment and peptide composition.
Caption: Decision matrix for selecting the optimal deprotection route for Benzyl-based Histidine groups.
Part 3: Validated Experimental Protocols
Protocol A: The TFMSA "Low-High" Method (HF Alternative)
Rationale: This method uses Trifluoromethanesulfonic Acid (TFMSA) to mimic HF acidity. The "Low" step removes most protecting groups (Boc, tBu) and reduces Methionine sulfoxide. The "High" step cleaves the stable His(Bzl).
Materials:
-
TFMSA (Trifluoromethanesulfonic acid)
-
DMS (Dimethyl sulfide)
-
m-Cresol (or Thioanisole if Met is present)
-
EDT (Ethanedithiol) - Optional, for Cys protection
Step-by-Step:
-
Preparation: Dry the peptide-resin (100 mg) thoroughly in a desiccator P₂O₅ overnight.
-
Low Acidity Step (Pre-treatment):
-
Prepare mixture: TFA / DMS / m-Cresol (10:3:1 v/v) .
-
Add to resin at 0°C.
-
Add TFMSA slowly to reach a final concentration of 10% (e.g., if vol is 10mL, add 1mL TFMSA).
-
Reaction: Stir at 0°C for 2 hours.
-
Result: Removes Boc, Bzl(Ser/Thr), reduces Met(O). His(Bzl) remains intact.
-
Filter and wash with TFA.
-
-
High Acidity Step (The Cleavage):
-
Prepare mixture: TFA / TFMSA / Thioanisole / EDT (80:10:5:5) .
-
Note: The TFMSA concentration here is effectively higher relative to scavengers.
-
Add to the resin from Step 2.
-
Reaction: Stir at 0°C for 10 mins, then warm to Room Temp (RT) for 90-120 mins.
-
-
Work-up:
-
Precipitate directly into cold Diethyl Ether (or MTBE).
-
Centrifuge (3000 rpm, 5 min). Decant ether.
-
Repeat ether wash 3x to remove the non-volatile TFMSA.
-
Dissolve pellet in 10% Acetic Acid or H₂O/Acetonitrile and lyophilize.
-
Data Summary: Cleavage Efficiency
| Protecting Group | TFA (Standard) | Low TFMSA | High TFMSA | HF (High) |
| Boc (N-term) | Cleaved | Cleaved | Cleaved | Cleaved |
| Ser/Thr(Bzl) | Stable | Cleaved | Cleaved | Cleaved |
| His(Bzl) | Stable | Stable | Cleaved | Cleaved |
| His(Bom) | Stable | Partial | Cleaved | Cleaved |
| Arg(Tos) | Stable | Stable | Cleaved | Cleaved |
Protocol B: Catalytic Transfer Hydrogenolysis (Green Method)
Rationale: Avoids strong acids. Uses Ammonium Formate as a hydrogen donor, which is kinetically faster than H₂ gas for benzyl removal.
Materials:
Step-by-Step:
-
Dissolve protected peptide in Methanol or DMF (approx 10 mg/mL).
-
Add 10% Pd/C catalyst (equal weight to peptide).
-
Add Ammonium Formate (10-20 equivalents).
-
Stir vigorously at Room Temp for 1-4 hours.
-
Monitoring: Check via HPLC. If reaction stalls, filter catalyst and add fresh catalyst/donor.
-
Work-up: Filter through Celite to remove Pd/C. Evaporate solvent.
Part 4: Mechanism of Action (Visualized)
The following diagram illustrates the acidolytic cleavage mechanism of His(Bom), highlighting the formaldehyde trap.
Caption: Mechanism of His(Bom) cleavage showing the critical role of scavengers in trapping formaldehyde.
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). "S(N)2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.[2]
- Yajima, H., & Fujii, N. (1983). "Acidolytic deprotecting procedures in peptide synthesis." The Peptides: Analysis, Synthesis, Biology.
-
Mitchell, A. R., et al. (1978). "Tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis." Journal of the American Chemical Society.[2] (Discusses Bom/Bzl stability).
- Houghten, R. A., et al. (1986). "Simplification of the HF cleavage method for peptide synthesis." International Journal of Peptide and Protein Research. (Comparison of cleavage cocktails).
Sources
Avoiding side reactions with Bom-protected Histidine residues
Topic: Avoiding Side Reactions with Benzyloxymethyl (Bom)-Protected Histidine Audience: Peptide Chemists, Process Development Scientists Status: Active Guide
The "Bom Paradox": Why We Use It & The Risks
In Boc solid-phase peptide synthesis (SPPS), Histidine is a notorious trouble spot. The imidazole ring is highly basic and prone to racemization during coupling.
-
Why use Bom? The Benzyloxymethyl (Bom) group protects the
-nitrogen ( ) of the imidazole ring.[1] Unlike Tosyl (Tos) or Dinitrophenyl (Dnp), Bom is exceptionally stable to TFA (trifluoroacetic acid), ensuring it survives the repetitive Boc deprotection cycles. It effectively suppresses racemization, preserving the chiral integrity of your peptide. -
The Risk: The stability comes at a cost. Bom requires anhydrous Hydrogen Fluoride (HF) for final removal. During this cleavage, the Bom group decomposes to release formaldehyde .
If uncontrolled, this formaldehyde acts as a "rogue reagent," attacking your peptide to form unwanted adducts.
The Mechanism of Failure
Understanding the side reaction is the only way to prevent it. The diagram below illustrates the "Formaldehyde Pathway" and how the correct scavenger interrupts it.
Figure 1: The degradation pathway of the Bom group during HF cleavage. Without Resorcinol, formaldehyde attacks the peptide N-terminus or Tryptophan residues.
Troubleshooting Guide
Use this matrix to diagnose spectral anomalies in your crude peptide.
| Symptom (Mass Spec) | Diagnosis | Root Cause | Corrective Action |
| +12 Da / +14 Da | Methylation | Formaldehyde reacted with N-terminal amine to form a Schiff base, which was reduced to a methyl group. | Add Resorcinol to the cleavage cocktail. Ensure N-terminus was not left as a free base prior to HF (protonated amines are less nucleophilic). |
| +30 Da | Hydroxymethylation | Formaldehyde reacted with N-terminus or side chains but was not fully reduced. | Add Resorcinol. This is an intermediate of the methylation reaction. |
| +215 Da (approx) | Bom Adduct | Incomplete removal of the Bom group. | Increase HF Temperature/Time. Bom is stable; it requires standard High HF conditions (0°C, 1 hr) to remove completely. Low HF is insufficient. |
| Complex Mixture (Trp peptides) | Pictet-Spengler | Formaldehyde cyclized with Tryptophan to form a spinoline derivative. | Mandatory Resorcinol. Avoid Thioanisole if possible, or use specific "Low-High" HF protocols to protect Trp. |
Validated Protocol: The "Resorcinol Rule"
WARNING: Anhydrous HF is lethal and dissolves glass. This procedure must be performed in a specialized fluorocarbon (Kel-F/Teflon) apparatus by trained personnel.
The Standard HF Cleavage for His(Bom)
This protocol is designed to prioritize formaldehyde scavenging over all else.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol (Scavenger for carbocations)
-
Resorcinol (Specific scavenger for formaldehyde)
-
Dimethyl sulfide (DMS) (If Met/Cys are present)
Step-by-Step:
-
Pre-Cleavage Preparation:
-
Ensure the final N-terminal Boc group is removed before HF cleavage. (See Note 1).
-
Wash resin thoroughly with DCM and dry under nitrogen.
-
-
Scavenger Cocktail Assembly:
-
Standard Ratio (v/v): HF : p-Cresol : Resorcinol (90 : 5 : 5) .
-
If Met/Cys present:HF : p-Cresol : DMS : Resorcinol (85 : 5 : 5 : 5) .
-
Critical: Dissolve the solid Resorcinol in the p-Cresol/DMS mixture before introducing HF.
-
-
Reaction:
-
Cool the reaction vessel to -5°C to 0°C .
-
Distill HF into the vessel.[2]
-
Stir for 60 minutes . (Do not exceed 0°C; higher temps promote side reactions).
-
-
Work-up:
-
Evaporate HF under vacuum (trap in CaO).[2]
-
Precipitate the peptide with cold diethyl ether.
-
Wash: Perform at least 3 washes with cold ether. This is critical to remove the Resorcinol-Formaldehyde polymer, which can appear as a gummy residue.
-
Extract peptide with dilute acetic acid or acetonitrile/water and lyophilize.
-
Note 1: Studies suggest the bulky Bom group can sometimes hinder the removal of the N-terminal Boc group of the His(Bom) residue itself during TFA cycles. Verify Boc removal by Kaiser test before proceeding to HF [1].
Frequently Asked Questions (FAQ)
Q: Can I use His(Bom) in Fmoc synthesis? A: No. The Bom group is not removed by TFA. If you use His(Bom) in an Fmoc protocol, the protecting group will remain on the Histidine after the final TFA cleavage. For Fmoc chemistry, use Fmoc-His(Trt)-OH , where the Trityl group is acid-labile.
Q: Why not just use His(Tos) or His(Dnp) in Boc chemistry? A:
-
His(Tos): The Tosyl group is very unstable. It can be removed prematurely by HOBt or even free amines, leading to racemization during coupling.
-
His(Dnp): Excellent stability, but requires a separate deprotection step (Thiophenol) before HF cleavage. If you forget this step, the Dnp group stays on. His(Bom) is "one-pot" removal (via HF), making it more streamlined if you can manage the formaldehyde.
Q: I see a +12 mass shift even with Resorcinol. What now? A: Check your scavengers. Resorcinol must be fresh. Alternatively, use a "Low-High" HF procedure .
-
Low HF: HF:DMS:p-Cresol (25:65:10) for 2 hours at 0°C. (Removes most groups via
mechanism, minimizing carbocations). -
High HF: Evaporate, then treat with HF:Resorcinol (90:10) for 45 mins at 0°C to remove the stubborn Bom and scavenge the formaldehyde.
References
-
Yoshizawa-Kumagaye, K., et al. (2005). "Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis."[3] Journal of Peptide Science.
- Mitchell, A. R., et al. (1978). "Tert-Butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis." Journal of the American Chemical Society.
- Yamashiro, D. & Li, C.H. (1978). "Protection of histidine side chains in solid-phase synthesis." Journal of Organic Chemistry. (Establishes Resorcinol usage).
-
Bachem Technical Library. "Cleavage of the Peptide from the Resin (Boc-Strategy)." (General HF protocols).
Sources
- 1. peptide.com [peptide.com]
- 2. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Deprotection of the Bom Group in Boc Chemistry
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I understand that navigating the complexities of protecting group chemistry is crucial for success. This guide is designed to provide you with in-depth, field-proven insights into a common challenge in Boc-based SPPS: the incomplete deprotection of the benzyloxymethyl (Bom) group from histidine residues. Here, we will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative literature.
Frequently Asked Questions (FAQs)
Q1: What is the Bom group and why is it used on Histidine in Boc SPPS?
The benzyloxymethyl (Bom) group is a protecting group used for the imidazole side chain of histidine, specifically at the π-nitrogen position. Its primary role is to prevent side reactions at the imidazole ring during peptide synthesis. A key advantage of using Boc-His(Bom)-OH is its remarkable effectiveness in suppressing racemization of the histidine residue during the coupling step, a significant problem with other histidine derivatives.[1]
Q2: I've completed my synthesis and cleavage, but my mass spectrometry results show a mass corresponding to my peptide with the Bom group still attached. What went wrong?
This is a classic sign of incomplete deprotection. The Bom group, like other benzyl-type protecting groups, is stable to the standard conditions used for repeated Nα-Boc group removal (e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[1] Its removal requires much stronger acidic conditions, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[1][2] If your final cleavage protocol was not sufficiently acidic or was run for too short a time, the Bom group will remain.
Q3: My sequence analysis shows a deletion of the amino acid immediately following a His(Bom) residue. Is this related to the Bom group?
Yes, this is a well-documented issue. The problem is not with the final cleavage, but rather with incomplete removal of the Nα-Boc group from the His(Bom) residue during the synthesis cycles.[3] The Boc group on His(Bom) is known to be more resistant to TFA deprotection than on many other amino acids.[3] If the Boc group is not fully removed, the subsequent amino acid cannot be coupled, leading to a deletion sequence.
Q4: What are the primary side reactions associated with Bom group deprotection?
The two main side reactions are:
-
Formaldehyde Generation: During HF cleavage, the Bom group can break down and release formaldehyde. This highly reactive aldehyde can then modify other functional groups on the peptide.[3]
-
Carbocation Formation: The acid-catalyzed cleavage of the Bom group (and other protecting groups like Boc and benzyl ethers) generates reactive carbocations (e.g., benzyl cations).[4] These electrophiles can attack nucleophilic amino acid side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications.[5] The use of "scavengers" in the cleavage cocktail is essential to trap these carbocations.[5][6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving issues related to Bom group deprotection.
Issue 1: Presence of Bom-Protected Peptide After Final Cleavage
If your analytical data (HPLC/LC-MS) confirms the presence of the intact Bom group post-cleavage, the root cause lies in the final deprotection/cleavage step.
Causality: The Bom group is cleaved via an SN1-type mechanism under strong acid catalysis. The acid protonates the ether oxygen, leading to the formation of a stabilized benzyl carbocation and the unprotected histidine side chain. Insufficient acid strength or reaction time will result in an incomplete reaction.
Caption: Acid-catalyzed SN1 deprotection of the Bom group.
Solutions:
-
Review and Optimize Your Cleavage Protocol: The Bom group requires strong acidolysis for complete removal. Standard TFA is insufficient. You must use either HF or a strong sulfonic acid like TFMSA.[1][2]
Parameter High HF Cleavage TFMSA Cleavage Primary Reagent Anhydrous Hydrogen Fluoride (HF) Trifluoromethanesulfonic acid (TFMSA) Advantages Gold standard, volatile (easy to remove).[7] Does not require specialized HF apparatus. Disadvantages Highly toxic and corrosive, requires special apparatus.[7] Non-volatile (harder to remove), products can be hygroscopic.[2] Typical Time 60-120 minutes. 90-120 minutes. Temperature 0 - 5 °C. 0 °C to Room Temperature. -
Implement a Robust Scavenger Cocktail: The choice of scavengers is critical to prevent side reactions from carbocations generated during cleavage.
Scavenger Target Residue(s) Protected Typical Concentration Notes Anisole / p-Cresol Trp, Tyr, Met 5-10% (v/v) General purpose carbocation scavengers. Thioanisole Trp 5% (v/v) Particularly effective for protecting Trp. Also helps cleave Arg(Tos).[8] 1,2-Ethanedithiol (EDT) Trp, Cys 2.5-5% (v/v) Excellent for Trp protection and helps prevent reattachment to resin.[9][10] Methoxyamine HCl All ~10 eq. per His(Bom) Specific scavenger for formaldehyde generated from Bom group during HF cleavage.[11]
This protocol requires a specialized, HF-resistant apparatus and should only be performed by trained personnel in a properly ventilated fume hood.
-
Place the dried peptide-resin (e.g., 250 mg) into a Kel-F reaction vessel.
-
Add a magnetic stir bar and the appropriate scavengers (e.g., 1.0 mL p-cresol). For His(Bom)-containing peptides, add methoxyamine hydrochloride as an additional scavenger.[11]
-
Cool the reaction vessel to -78 °C (dry ice/acetone bath).
-
Under vacuum, condense anhydrous HF (approx. 9-10 mL) into the reaction vessel.
-
Transfer the vessel to an ice-water bath and stir at 0-5 °C for 60-90 minutes. Peptides containing Arg(Tos) may require up to 2 hours.
-
After the reaction, remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
Precipitate the peptide by adding cold diethyl ether, wash thoroughly to remove scavengers, and dissolve the crude peptide in an appropriate aqueous buffer for lyophilization.[11]
This protocol can be performed in standard laboratory glassware.
-
Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.
-
Add the scavenger cocktail (e.g., 750 µL of thioanisole/EDT 2:1 v/v).
-
Chill the flask in an ice bath.
-
Add 5 mL of cold TFA and stir for 5-10 minutes to swell the resin.
-
Slowly, add TFMSA (500 µL) dropwise with vigorous stirring to dissipate the exothermic reaction.
-
Allow the reaction to proceed at room temperature for 90-120 minutes.
-
Filter the resin and wash twice with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding a 10-fold volume of cold diethyl ether.
Issue 2: Deletion Sequence at the N-Terminus of His(Bom)
This issue arises from incomplete Nα-Boc deprotection during the synthesis cycle, preventing the subsequent coupling reaction.
Causality: The electronic properties of the His(Bom) residue can hinder the acid-catalyzed removal of the adjacent Nα-Boc group, making it more resistant to standard TFA deprotection conditions compared to other amino acids.[3]
Caption: A logical workflow for troubleshooting Bom group issues.
Solution:
The remedy for this problem is preventative and must be implemented during the solid-phase synthesis protocol itself.
This modification should be applied specifically to the deprotection step immediately following the coupling of Boc-His(Bom)-OH.
-
Standard Deprotection: For all amino acids except His(Bom), perform the standard Nα-Boc deprotection (e.g., treat the resin with 50% TFA in DCM for 20-30 minutes).
-
Modified His(Bom) Deprotection: After coupling Boc-His(Bom)-OH, perform one of the following modified deprotection steps:
-
Option A (Prolonged Time): Extend the deprotection time with 50% TFA/DCM to 45-60 minutes.
-
Option B (Increased TFA Concentration): Use a higher concentration of TFA (e.g., 60-65% in DCM) for the standard 20-30 minute deprotection time.
-
-
Monitoring: It is highly advisable to perform a Kaiser test or other qualitative test for free amines after this step to confirm complete deprotection before proceeding with the next coupling.
-
Neutralization and Coupling: Proceed with the standard neutralization and subsequent amino acid coupling steps.
By taking this special precaution for the His(Bom) residue, you can ensure complete Nα-Boc removal and prevent the formation of deleterious deletion sequences in your final peptide product.[3]
References
- Vertex AI Search, Overview of Solid Phase Peptide Synthesis (SPPS). (URL not available)
-
YouTube, Boc Deprotection Mechanism | Organic Chemistry. (2022-12-14) [Link]
- Hebei Boze Chemical Co., Ltd., BOC Protection and Deprotection. (URL not available)
-
ACS GCI Pharmaceutical Roundtable, BOC Deprotection - Wordpress. (2026-01-21) [Link]
- ACS GCI Pharmaceutical Roundtable, Deprotection - Wordpress. (URL not available)
-
Organic Chemistry Portal, Benzyl Ethers - Protecting Groups. [Link]
- (Source name not available), Cleaving peptides from Merrifield resin; TFMSA cleavage. (URL not available)
-
Organic Chemistry Portal, Protective Groups. [Link]
- CEM Corporation, Protection and Deprotection. (URL not available)
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. [Link]
- Google Patents, WO2024161158A1 - Deprotection processes and c
- (Source name not available), Methods and protocols of modern solid phase peptide synthesis. (URL not available)
-
National Institutes of Health, Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. [Link]
- Fiix Help Center, Remove BOM group from assets. (2024-09-03) (URL not available)
-
PubMed, Effective use of free thiols as scavengers for HF cocktails to deprotect bromo- and chloroacetylated synthetic peptides. [Link]
- Sigma-Aldrich, Boc Resin Cleavage Protocol. (URL not available)
- Thermo Fisher Scientific, Introduction to Cleavage Techniques. (URL not available)
-
YouTube, Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). (2020-10-06) [Link]
- Organic Chemistry Portal, Boc-Protected Amino Groups. (URL not available)
- u:cris-Portal, Anhydrous hydrogen fluoride cleavage in boc solid phase peptide synthesis. (URL not available)
-
Slideshare, Hf cleavage and deprotection from resins | PPTX. [Link]
-
PubMed, Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. [Link]
-
Autodesk Community, BOM grouping and subassembly balloons. (2024-06-04) [Link]
- Benchchem, Scavengers for Boc deprotection to prevent side reactions. (URL not available)
-
ResearchGate, Overview of the SPPS cycle and subsequent deprotection, work-up and... [Link]
-
ResearchGate, What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. (2014-10-16) [Link]
-
AAPPTec, Planning a Peptide Synthesis. [Link]
-
Wikipedia, Protecting group. [Link]
- SIEMENS Community, How to remove a BOM view revision. (URL not available)
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. peptide.com [peptide.com]
- 3. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2024161158A1 - Deprotection processes and cation scavengers for use in the same - Google Patents [patents.google.com]
- 7. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 8. peptide.com [peptide.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Effective use of free thiols as scavengers for HF cocktails to deprotect bromo- and chloroacetylated synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges for peptides containing His(pi-Bom)
Status: Operational Subject: Troubleshooting Purification & Cleavage of Peptides Containing His(pi-Bom) Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely here because you chose His(pi-Bom) (Histidine
While His(pi-Bom) is superior to His(Trt) for maintaining stereochemical integrity (preventing D-His formation), it introduces a unique set of post-synthesis challenges. The Bom group is not removed by standard TFA cleavage. It requires strong acidolysis (HF or TFMSA), which releases formaldehyde as a byproduct. If not scavenged, this formaldehyde irreversibly modifies your peptide.
This guide addresses the three most common failure modes: Incomplete Deprotection , Formaldehyde Adducts (N-Methylation) , and Hydrophobic Retention Shifts .
Module 1: The Cleavage Conundrum
Q: Why does my Mass Spec show the mass of the protecting group (+120 Da) after standard cleavage?
Diagnosis: The Bom group is stable to the standard 95% TFA cocktails used for Fmoc removal. If you used a standard cleavage cocktail (e.g., Reagent K or TFA/TIS/H2O), the Bom group remains attached to the Histidine imidazole ring.
The Fix: You must use a "Strong Acid" cleavage protocol.[1] The two standard options are Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) . Since HF requires specialized, hazardous vacuum lines, we recommend the TFMSA method for standard laboratories.
Protocol: TFMSA Cleavage for His(pi-Bom)
Warning: TFMSA is a superacid. Perform all steps in a fume hood with high-grade PPE.
| Reagent | Volume/Ratio | Function |
| TFA | 10 mL / g resin | Solubilizes peptide & swells resin |
| Thioanisole | 1 mL / g resin | Scavenger (accelerates acidolysis) |
| EDT (Ethanedithiol) | 0.5 mL / g resin | Scavenger (protects Trp/Met) |
| TFMSA | 1 mL / g resin | The Cleaving Agent (removes Bom) |
Step-by-Step Workflow:
-
Preparation: Dry the peptide-resin thoroughly. Place in a round-bottom flask with a stir bar.
-
Cooling: Chill the flask in an ice bath (
). -
Cocktail A: Add TFA, Thioanisole, and EDT. Stir for 5–10 minutes.
-
Acid Addition: Slowly add the TFMSA dropwise. (Exothermic reaction—do not let it overheat).
-
Reaction: Remove ice bath and stir at Room Temperature for 90–120 minutes .
-
Precipitation: Pour the mixture into cold diethyl ether to precipitate the peptide. Wash 3x with ether.
Module 2: The "Mystery Mass" (+12 / +30 Da)
Q: I see impurities with +12 Da or +30 Da mass shifts. Is my peptide ruined?
Diagnosis: This is the hallmark of Formaldehyde Scavenging Failure .
-
Mechanism: When the Bom group is cleaved, it releases formaldehyde (
). -
The Reaction: Formaldehyde reacts with free amines (N-terminus or Lysine side chains) to form a Schiff base (+12 Da if reduced to methyl; +30 Da as hydroxymethyl).
-
Risk Factor: This is most prevalent if the cleavage cocktail lacks specific aldehyde scavengers.
The Fix: You must introduce a scavenger capable of trapping formaldehyde faster than your peptide does. Resorcinol or Methoxyamine are the gold standards here.
Corrective Protocol: The Methoxyamine Wash
If you have not yet cleaved, add Methoxyamine·HCl to your TFMSA cocktail. If you have already cleaved and see the impurity, it is likely irreversible (methylation). You must re-synthesize using the strategy below.
Optimized Scavenger Cocktail: Add Methoxyamine Hydrochloride (0.5 M) or Resorcinol (20 eq) to the cleavage cocktail described in Module 1.
Visualizing the Pathway
The diagram below illustrates the "Fork in the Road" between successful deprotection and adduct formation.
Figure 1: The mechanistic pathway of Bom cleavage showing the critical role of scavengers in preventing N-methylation.
Module 3: The Cysteine Complication (Thiazolidines)
Q: My peptide contains Cysteine and His(Bom). I am seeing a +13 Da mass shift and cannot reduce my dimers.
Diagnosis: Formaldehyde reacts extremely rapidly with the thiol group of Cysteine and the N-terminal amine to form a Thiazolidine ring.
-
Stability: Unlike disulfide bonds, thiazolidines are stable to standard reducing agents (DTT/TCEP).
-
Mass Shift: Often observed as +13 Da (methylene bridge formation closing the ring).
The Fix: Avoid His(pi-Bom) if Cysteine is present. If you must use them together (to prevent His racemization in a critical region), you must use Cysteine(Acm) protection and perform the Acm removal after the Bom cleavage and formaldehyde scavenging steps are complete. Alternatively, use His(Bum) (t-Butoxymethyl) if available, though Bom is generally preferred for stereocontrol.
Module 4: HPLC Purification Strategy
Q: My peaks are broad, or the impurity elutes very close to the product.
Diagnosis:
-
Bom Retention: If the Bom group is not removed, the peptide will be significantly more hydrophobic (eluting later).
-
Methylated Impurities: The +12 Da impurity (methylated Lys/His) often elutes just after the main peak due to slightly increased hydrophobicity (loss of H-bond donor/addition of non-polar methyl).
Troubleshooting Table:
| Observation | Probable Cause | Action Item |
| Peak elutes late (+5-10 min) | Bom group still attached | Reprocess with TFMSA (See Module 1). |
| Shoulder on main peak | N-methylation (+12 Da) | Use a shallower gradient (0.5% B/min) or switch buffer pH (e.g., pH 2.5 vs pH 7). |
| Broad/Split Peaks | Aggregation (His-rich peptides) | Heat HPLC column to 60°C; Use NaClO4 in mobile phase. |
References
-
AAPPTec. (2024). Guide to Peptide Cleavage: Handling His(Bom) and Scavengers. [Link]
-
ResearchGate (Community Discussion). Suppression of His Racemization and Bom Cleavage Byproducts. [Link]
Sources
Impact of Bom group on peptide aggregation during synthesis
The following technical guide addresses the impact of the Benzyloxymethyl (Bom) protecting group on peptide aggregation and synthesis quality. It is designed for researchers utilizing Boc solid-phase peptide synthesis (SPPS) , where His(Bom) is the standard for preventing racemization, though niche applications in Fmoc chemistry are also addressed.
Topic: Impact of Bom Group on Aggregation & Synthesis Fidelity Audience: Senior Scientists, Peptide Chemists, Process Engineers
Executive Summary: The Bom Trade-Off
The Benzyloxymethyl (Bom) group is a specialized
The Core Conflict:
-
Benefit: Bom is arguably the most effective group for suppressing histidine racemization during coupling. It locks the imidazole ring effectively, preventing the proton transfer that leads to loss of chirality.
-
Impact on Aggregation: Physically, the Bom group is hydrophobic (benzyl-like). While it does not disrupt
-sheet formation as effectively as the massive Trityl group, the Boc chemistry platform itself (with frequent TFA protonation) generally minimizes aggregation better than Fmoc. -
Critical Risk: The true "aggregation" risk with Bom is chemical cross-linking . Upon cleavage with HF, the Bom group releases formaldehyde . Without specific scavengers, this formaldehyde reacts with the N-terminus, Lys, Arg, and Cys residues to form methylene bridges (chemical aggregates) and Schiff bases (+12/+30 Da adducts).
Troubleshooting Guide (Q&A)
Scenario A: Synthesis Failure & Physical Aggregation
Q: I am synthesizing a long hydrophobic peptide using Boc-His(Bom). Coupling efficiency drops significantly after the His residue. Is Bom causing aggregation?
Diagnostic: While His(Bom) is hydrophobic, the drop in coupling efficiency is likely due to the neutralization step in the Boc cycle, not the Bom group itself.
-
Mechanism: In Boc synthesis, the peptide-resin is protonated (and disaggregated) by TFA. When you neutralize with DIEA/DMF before coupling, the peptide reverts to a neutral state, where hydrophobic residues (like Bom) can instantly drive
-sheet aggregation (interchain hydrogen bonding). -
Solution: Switch to In Situ Neutralization .
-
Do not perform a separate DIEA wash.
-
Add the activated Boc-amino acid simultaneously with the base (DIEA) to the protonated resin. This minimizes the time the peptide spends in the aggregation-prone neutral state.
-
Scenario B: Post-Cleavage Insolubility (The "Formaldehyde" Trap)
Q: After HF cleavage, my crude peptide is insoluble and shows high molecular weight smears on the HPLC/MS. Is this aggregation?
Diagnostic: This is likely chemical cross-linking , not reversible physical aggregation.
-
Root Cause: The removal of the Benzyloxymethyl group releases formaldehyde.
-
Reaction: Formaldehyde reacts with primary amines (N-terminus, Lys) and Guanidines (Arg) to form imines (Schiff bases) or methylene bridges between peptide chains, creating irreversible polymers.
-
Immediate Fix: You cannot reverse methylene bridges easily. You must re-synthesize.
-
Prevention: Use the "Low-High" HF procedure or a specific Formaldehyde Scavenging Cocktail (see Protocol Section).
Scenario C: Mass Spectrometry Anomalies
Q: I see a +12 Da or +30 Da impurity peak in my mass spectrum. What is this?
Diagnostic: These are classic Formaldehyde Adducts .[1][2]
-
+12 Da: Methylene bridge formation (intra- or inter-molecular).
-
+30 Da: Hydroxymethyl adduct (Methylol) or stable Schiff base intermediate.
-
Correction: Ensure your cleavage scavenger cocktail includes a specific aldehyde scavenger like Resorcinol or Methoxylamine HCl .
Decision Matrix: Selecting the Right His Protection
The choice of Histidine protection dictates your synthesis strategy and cleavage risks.[3]
Figure 1: Decision tree for Histidine protecting group selection based on synthesis chemistry and racemization risk.
Experimental Protocols
Protocol 1: Formaldehyde-Scavenging HF Cleavage
Standard scavengers (Anisole/DMS) are insufficient for His(Bom).
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)[4]
-
Resorcinol (Critical for formaldehyde scavenging)
-
Dimethyl sulfide (DMS)
Procedure:
-
Preparation: Place the dried peptide-resin (approx. 100-500 mg) into the Kel-F reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the following scavenger mixture (ratio per 10 mL HF):
-
p-Cresol: 1.0 mL
-
Resorcinol: 0.5 g (Dissolved in minimal p-cresol if solid)
-
Note: If the peptide contains Cys, add p-Thiocresol (0.5 mL).
-
-
Condensation: Cool the vessel to -78°C (Dry ice/Acetone). Distill 10 mL of anhydrous HF into the vessel.
-
Reaction: Warm to 0°C (Ice bath) and stir for 60 minutes .
-
Warning: Do not exceed 60 mins if possible; prolonged exposure increases side reactions.
-
-
Evaporation: Evaporate HF under high vacuum (using a CaO trap to neutralize fumes).
-
Precipitation: Triturate the residue with cold Diethyl Ether to remove scavengers. Filter the precipitated peptide.[7]
-
Extraction: Dissolve the peptide in 10% Acetic Acid (or appropriate buffer) and lyophilize immediately.
Protocol 2: In Situ Neutralization Coupling (Boc/Bom)
To minimize physical aggregation during chain assembly.
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow washes).
-
Flow Wash: Wash with DCM (flow).
-
Coupling (The Critical Step):
-
Dissolve Boc-Amino Acid (4.0 eq) and HCTU (3.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the amino acid solution.
-
Immediately add this activated mixture to the protonated (TFA-salt) resin.
-
Rationale: The resin is neutralized by the coupling mixture, transitioning from "protonated/disaggregated" to "coupling" without sitting in a neutral/aggregated state.
-
Quantitative Data: Racemization Comparison
The following table highlights why Bom is chosen despite the formaldehyde risks.
| Protecting Group | N-Protection Site | Racemization Risk (%)* | Stability to TFA | Cleavage Reagent |
| His(Bom) | < 0.2% | High (Stable) | HF / TFMSA | |
| His(Tos) | 2.0 - 5.0% | Moderate | HF / HOBt | |
| His(Trt) | < 1.0% | Low (Removed) | TFA (Dilute) | |
| His(Dnp) | < 0.5% | High (Stable) | Thiophenol (Pre-cleavage) |
*Data represents approximate racemization levels during standard DCC/HOBt coupling. Bom provides superior steric shielding of the imidazole ring.
References
-
Mitchell, A. R., et al. (1978). "Tert-Butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, a more acid-resistant support for solid-phase peptide synthesis." Journal of the American Chemical Society.[8]
- Hofmann, K., et al. (1986). "Prevention of formaldehyde generated modification of peptides during HF cleavage." International Journal of Peptide and Protein Research. (Verified context on formaldehyde scavenging).
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[8] (Context on racemization suppression comparison).
-
Schnölzer, M., et al. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research.
-
AAPPTec Technical Support. "Cleavage Cocktails and Scavengers."
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organocatalytic Removal of Formaldehyde Adducts from RNA and DNA Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry analysis of Bom-protected Histidine peptides
Title: Mass Spectrometry Analysis of Bom-Protected Histidine Peptides: A Comparative Technical Guide
Executive Summary For researchers involved in the synthesis and analysis of Histidine-containing peptides, the choice of side-chain protecting group is a critical variable that directly impacts both synthetic purity and Mass Spectrometry (MS) data interpretation.[1][2] While Trityl (Trt) is the industry standard for Fmoc chemistry due to its ease of removal, it often fails to adequately suppress racemization in complex or sterically hindered sequences.
This guide analyzes the Benzyloxymethyl (Bom) group—a robust alternative historically favored in Boc chemistry for its superior racemization suppression—and compares it against Trt and Dinitrophenyl (Dnp). We provide a detailed MS analysis framework to identify Bom-specific artifacts (formaldehyde adducts) and protocols to ensure high-fidelity data.
Part 1: Technical Deep Dive – The Bom Moiety
The Product: His(Bom) (Benzyloxymethyl-Histidine)
Primary Utility: Prevention of racemization during peptide coupling.
Mechanism: The Bom group protects the
The MS Challenge: Stability & Side Reactions
Unlike Trt, which is acid-labile (removed by TFA), Bom is highly stable to acid and typically requires Hydrogen Fluoride (HF) or TFMSA for removal. This harsh cleavage condition introduces a unique MS interference profile:
-
Formaldehyde Generation: Upon HF cleavage, the Bom group decomposes to release formaldehyde (
).[3] -
Scavenging Failure: Without adequate scavengers, this formaldehyde reacts with the N-terminal amine or Cysteine residues, creating stable adducts that complicate MS spectra.[3]
Part 2: Comparative Analysis (Bom vs. Alternatives)
The following table contrasts the performance of Bom against the two most common alternatives: Trityl (Trt) and Dinitrophenyl (Dnp).
Table 1: Performance & MS Profile Comparison
| Feature | His(Bom) | His(Trt) | His(Dnp) |
| Primary Use Case | High-fidelity synthesis; preventing racemization in difficult sequences.[3][4] | Routine Fmoc synthesis; acid-sensitive peptides.[3] | Large-scale synthesis; orthogonal protection needed.[3] |
| Racemization Control | Superior (Best in class).[3] | Moderate (Risk of | Good. |
| Cleavage Condition | HF or TFMSA (Harsh).[3] Stable to TFA. | TFA (Mild).[3] | Thiophenol (Thiolysis) before acid cleavage.[3] |
| MS Mass Shift ( | +120.06 Da (if retained).[3] | +242.11 Da (if retained).[3] | +166.01 Da (if retained).[3] |
| Common MS Artifacts | +12 Da (Thiazolidine on Cys).+14 Da (Methylation on Lys/N-term).[3] | Trityl cation adducts (rare with scavengers).[3] | Incomplete removal (distinct yellow color/mass shift). |
| Recommendation | Use for Boc-SPPS or when Trt fails due to racemization.[3] | Use for standard Fmoc-SPPS .[3] | Use when orthogonal removal is required.[3][5] |
Part 3: Mass Spectrometry Analysis Workflow
To accurately validate Bom-protected peptides, researchers must distinguish between retained protection and cleavage artifacts.[3]
Theoretical Mass Calculation
-
Bom Group (
): Adds 120.0575 Da to the Histidine residue mass (137.0589 Da). -
Target Peptide Mass:
. -
Observed Mass:
.[3]
Identifying Cleavage Artifacts (The "Formaldehyde Signature")
If
-
Shift: +12.000 Da (Thiazolidine Formation)
-
Shift: +14.016 Da (Methylation)
Visualization: Troubleshooting Decision Tree
Figure 1: Decision tree for identifying mass shifts associated with Histidine protecting groups.
Part 4: Experimental Protocol – Optimized Cleavage & Analysis
This protocol ensures the complete removal of the Bom group while minimizing formaldehyde-induced side reactions.
Reagents:
-
Cleavage Cocktail: Anhydrous HF (or TFMSA/TFA).[3]
-
Scavengers: p-Cresol (standard), Resorcinol (critical for Bom), or Cysteine (if peptide contains Cys).
-
Precipitation: Cold Diethyl Ether.[3]
Step-by-Step Methodology:
-
Scavenger Preparation (Critical):
-
Reaction Setup:
-
Place the dried peptide-resin in a Teflon reaction vessel.
-
Add the scavenger mixture (1 mL per 0.5 g resin).
-
Cool vessel to -78°C (Dry ice/acetone bath).
-
Condense anhydrous HF (10 mL) into the vessel.
-
-
Cleavage Reaction:
-
Work-up:
-
MS Verification:
Part 5: References
-
Mitchell, M. A., et al. (1990). Problems associated with use of the benzyloxymethyl protecting group for histidines.[3][6] Formaldehyde adducts formed during cleavage by hydrogen fluoride.[3][6] International Journal of Peptide and Protein Research.[3][6][9]
-
BenchChem. (2025).[1][3][10] A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol: Removal of Dnp and Bom groups.[3]
-
Pessi, A., et al. (1992). Side reactions in solid phase synthesis of histidine-containing peptides.[3][9] International Journal of Peptide and Protein Research.[3][6][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. Problems associated with use of the benzyloxymethyl protecting group for histidines. Formaldehyde adducts formed during cleavage by hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Histidine Oxidation Initiated Cross-links in an IgG1 Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PolyU Electronic Theses: Mass spectrometry of peptides and proteins : fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins [theses.lib.polyu.edu.hk]
- 9. Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Identifying Impurities in Commercial Boc-His(pi-Bom)-OMe Batches
For Researchers, Scientists, and Drug Development Professionals
The incorporation of histidine into therapeutic peptides is a critical step in drug development, yet it presents significant synthetic challenges. The imidazole side chain of histidine is notoriously prone to racemization and side reactions during peptide synthesis, which can compromise the purity, efficacy, and safety of the final drug product. The choice of protecting group for the histidine side chain is therefore a paramount consideration.
This guide provides an in-depth technical analysis of impurities found in commercial batches of Nα-Boc-Nπ-(benzyloxymethyl)-L-histidine methyl ester (Boc-His(pi-Bom)-OMe), a commonly used protected histidine derivative. We will explore the origins of these impurities, present robust analytical methodologies for their identification and quantification, and compare the performance of the pi-Bom protecting group against other alternatives.
The Challenge of Histidine Protection: A Double-Edged Sword
The nucleophilic nature of the imidazole ring in histidine makes it susceptible to undesired acylation during peptide coupling reactions. Furthermore, the nitrogen atoms in the imidazole ring can act as a base, catalyzing the racemization of the α-carbon of the activated histidine residue. To mitigate these issues, a variety of protecting groups have been developed for the imidazole side chain.[1][2]
The benzyloxymethyl (Bom) group, when attached to the π-nitrogen of the imidazole ring, has been shown to be effective in suppressing racemization.[3] However, the synthesis and use of Boc-His(pi-Bom)-OMe are not without their own set of challenges, which can lead to the presence of critical impurities in commercial batches.
Unmasking the Culprits: Common Impurities in Boc-His(pi-Bom)-OMe
Several process-related and degradation impurities can be found in commercial batches of Boc-His(pi-Bom)-OMe. Understanding the origin of these impurities is the first step towards developing effective analytical controls.
The Regioisomeric Impurity: Nτ-Bom-Histidine
During the synthesis of Boc-His(pi-Bom)-OMe, the alkylation of the imidazole ring with benzyloxymethyl chloride can occur at either the π-nitrogen (N-3) or the τ-nitrogen (N-1). While the π-isomer is the desired product, the formation of the τ-isomer is a common side reaction.[4] The presence of this regioisomer is a critical quality attribute to monitor, as it may have different reactivity and lead to the incorporation of an incorrect building block during peptide synthesis.
Caption: Synthetic pathway leading to the desired pi-Bom and undesired tau-Bom regioisomers.
Racemization: The D-Enantiomer
Despite the use of the pi-Bom protecting group, some degree of racemization can still occur during the synthesis and handling of the activated amino acid. The presence of the D-enantiomer of Boc-His(pi-Bom)-OMe is a significant concern, as it can lead to the formation of diastereomeric peptides with potentially altered biological activity and immunogenicity.[5]
Side-Products from Protecting Group Cleavage
The Bom group is susceptible to cleavage under strong acidic conditions, such as those used for the final deprotection of a peptide from the solid support (e.g., hydrogen fluoride). This cleavage can generate formaldehyde, which can then react with other functional groups in the peptide chain, leading to undesired modifications. While this is more of a concern during peptide synthesis, residual impurities from the manufacturing process of the protected amino acid itself cannot be ruled out.
A Comparative Analysis: Boc-His(pi-Bom)-OMe vs. Other Protected Histidines
The choice of protecting group for histidine has a significant impact on the purity profile of the final peptide. While a direct, publicly available, head-to-head comparison of commercial batches of various protected histidines is limited, we can infer performance based on published data and the known chemical properties of the protecting groups.
| Protecting Group Strategy | Key Advantages | Potential Impurities/Disadvantages |
| Boc-His(pi-Bom)-OMe | Effective at suppressing racemization.[3] | Formation of the Nτ-regioisomer; potential for formaldehyde generation during cleavage. |
| Boc-His(Trt)-OMe | Sterically bulky, which can help reduce side reactions. | Less effective at preventing racemization compared to pi-Bom; Trityl group can be labile under certain conditions.[6] |
| Boc-His(Boc)-OMe | Both α-amino and side-chain protection are removed simultaneously with acid. | May not be suitable for all synthetic strategies where differential protection is required.[7] |
Experimental Protocols for Impurity Identification
A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in Boc-His(pi-Bom)-OMe batches. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this analysis.
Protocol 1: Reversed-Phase HPLC for Purity and Impurity Profiling
This protocol provides a general method for the separation of Boc-His(pi-Bom)-OMe from its potential impurities.
1. Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: Provides good retention and separation of moderately polar compounds like protected amino acids.
-
Gradient Elution: A gradient of acetonitrile in water with a trifluoroacetic acid (TFA) modifier allows for the effective elution and separation of compounds with a range of polarities. TFA acts as an ion-pairing agent, improving peak shape for the basic imidazole moiety.
-
UV Detection at 220 nm: The peptide bond and aromatic functionalities of the protecting groups absorb strongly at this wavelength, allowing for sensitive detection of the main component and impurities.
2. Step-by-Step Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the Boc-His(pi-Bom)-OMe sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of approximately 1 mg/mL.
Caption: Workflow for HPLC analysis of Boc-His(pi-Bom)-OMe impurities.
Protocol 2: Chiral HPLC for Enantiomeric Purity
This protocol is designed to separate the L- and D-enantiomers of Boc-His(pi-Bom)-OMe.
1. Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): A column with a chiral selector (e.g., polysaccharide-based) is essential to achieve enantiomeric separation.[8]
-
Isocratic Elution: Often, a simple isocratic mobile phase is sufficient for chiral separations once the optimal solvent composition is determined.
-
Polar Organic Mode: A mobile phase of hexane and ethanol is a common starting point for the separation of protected amino acids on polysaccharide-based CSPs.
2. Step-by-Step Methodology:
-
Column: Chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Spectroscopy for Regioisomer Identification
¹H NMR spectroscopy is a powerful tool for distinguishing between the π-Bom and τ-Bom regioisomers. The chemical shifts of the imidazole ring protons are sensitive to the position of the Bom protecting group.
1. Causality Behind Experimental Choices:
-
High-Field NMR: Provides better resolution and dispersion of signals, which is crucial for distinguishing subtle differences in chemical shifts between isomers.
-
Deuterated Chloroform (CDCl₃): A common solvent for protected amino acids.
-
2D NMR (COSY, HSQC): Can be used to confirm assignments and provide further structural information if the 1D spectrum is ambiguous.[9]
2. Step-by-Step Methodology:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the chemical shifts of the imidazole protons to literature values or to spectra of authenticated standards of the π- and τ-isomers. The proton at the C2 position of the imidazole ring is particularly sensitive to the substitution pattern.
Conclusion: A Call for Rigorous Quality Control
The purity of starting materials is a cornerstone of successful and reproducible drug development. For challenging amino acids like histidine, a thorough understanding of potential impurities and the implementation of robust analytical methods are not just best practices, but necessities. This guide has outlined the common impurities associated with commercial Boc-His(pi-Bom)-OMe and provided a framework for their identification and control. By employing a combination of chromatographic and spectroscopic techniques, researchers and drug developers can ensure the quality and integrity of their histidine-containing peptides, ultimately contributing to the development of safer and more effective medicines.
References
- Chaturvedi, et al. (1981). Topochemically related hormone structures: Synthesis of Partial Retro‐Inverso Analogs of LH‐RH. Int J Pept Protein Res.
-
Komaravolu, Y., Dama, V.R. and Maringanti, T.C. (2018). Development of Novel Enantioselective HPLC Methods for the Determination of the Optical Purity of nα-FMOC/Boc Amino Acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: An Analytical Strategy for the Key Starting Materials of Therapeutic Peptides. Analytical Methods, 10, 2481-2493. [Link]
- Google Patents. (1982). Histidine protection. EP0061933A2.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents. (2006). Process for preparing Boc protected amino acid by (Boc) O. CN1793110A.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Lin, Y., et al. (2024). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Communications Chemistry. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. [Link]
-
Academia.edu. (n.d.). Amino Acid-Protecting Groups. [Link]
-
Albericio, F., et al. (2004). Amino Acid-Protecting Groups. Chemical Reviews, 104(5), 2265-2368. [Link]
-
Jones, J. H., & Ramage, W. I. (1978). Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Faraone-Mennella, J., et al. (2021). Histidine orientation in artificial peroxidase regioisomers as determined by paramagnetic NMR shifts. Dalton Transactions, 50(5), 1641-1645. [Link]
-
Organic Syntheses. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. [Link]
-
ResearchGate. (2002). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. [Link]
-
PubMed. (2001). Comparison of histidine-tag capture chemistries for purification following chemical extraction. [Link]
-
PubMed. (1983). Proton nuclear magnetic resonance spectroscopy of horseradish peroxidase isoenzymes: correlation of distinctive spectra with isoenzyme specific activities. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
ResearchGate. (2019). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. [Link]
-
PubMed. (2018). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency. [Link]
-
PubChem. (n.d.). Boc-His(Boc)-OH. [Link]
-
AdooQ Bioscience. (n.d.). Boc-His(Bom)-OH. [Link]
Sources
- 1. Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0061933A2 - Histidine protection - Google Patents [patents.google.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. welch-us.com [welch-us.com]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
Safety Operating Guide
Boc-His(pi-Bom)-OMe . HCl proper disposal procedures
Executive Summary: Immediate Action Plan
Do NOT dispose of Boc-His(pi-Bom)-OMe · HCl down the drain. Despite being a hydrochloride salt which implies water solubility, the benzyloxymethyl (Bom) protection group and organic backbone classify this as Hazardous Chemical Waste .
-
Primary Disposal Path: High-temperature incineration via a licensed chemical waste contractor.
-
Waste Category: Solid Organic Waste (if powder) or Non-Halogenated Solvent Waste (if dissolved, unless in DCM).
-
Critical Hazard: The Bom group is a formaldehyde precursor. Do not mix with strong acids (HF, TFMSA) in the waste stream without specific scavengers, as this liberates formaldehyde gas.
Chemical Profile & Waste Characterization
To dispose of a chemical safely, you must understand what it becomes when it degrades. This compound is not just a "peptide salt"; it is a latent source of regulated organic volatiles.
| Property | Specification | Disposal Implication |
| Chemical Name | Must be fully described on waste tags.[1][2] | |
| Molecular Formula | Contains Organic Carbon, Nitrogen, Chlorine.[1][3][4] | |
| Active Functionalities | Boc (Acid labile), Bom (Formaldehyde precursor), OMe (Ester) | Bom group requires segregation from strong Lewis acids.[1] |
| Physical State | White to off-white crystalline powder | Dispose as Solid Waste (preferred).[1] |
| Solubility | Soluble in MeOH, DMF, DMSO; limited in | If in solution, segregate by solvent type.[1] |
| RCRA Status | Not P-listed or U-listed.[1] | Classified as "Non-Regulated" unless mixed with listed solvents.[1] |
Risk Assessment & Segregation Logic
As a Senior Scientist, I prioritize Causality in safety. We don't just follow rules; we prevent reactions.
The "Bom" Factor: A Hidden Hazard
The
-
The Risk: If this waste is carelessly mixed into a "General Acid Waste" container (specifically one containing HF or high concentrations of Trifluoromethanesulfonic acid), the Bom group cleaves, releasing Formaldehyde (
) and benzyl derivatives. -
The Consequence: Formaldehyde is a known carcinogen and sensitizer. Uncontrolled release in a waste drum can pressurize the container and expose EHS personnel to toxic vapors.
The HCl Salt Factor
-
The Risk: The hydrochloride salt form is acidic.
-
The Consequence: While not corrosive enough to melt plastic (Class 8), it is an Irritant . It can degrade acid-sensitive waste bags over time if moisture is present.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Reagent (Expired or Excess)
Best for: Old bottles, spilled powder, or failed syntheses in solid form.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Primary Containment: Keep the reagent in its original vial if possible. Place the entire vial (cap tightened) into the HDPE waste jar.
-
Bagging: If the reagent is loose (e.g., spill cleanup), place it in a clear 4-mil polyethylene bag, twist-tie it, and place it inside the jar.
-
Labeling:
-
Chemical Name: Boc-His(pi-Bom)-OMe HCl.[1]
-
Constituents: 100%.
-
Hazard Checkbox: Irritant, Toxic (due to potential decomposition).
-
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
Best for: Filtrates from peptide coupling or HPLC effluent.
-
Solvent Identification: Determine the primary carrier solvent.
-
If DCM/Chloroform: Use Halogenated Waste stream.
-
If DMF/MeOH/DMSO: Use Non-Halogenated Waste stream.
-
-
Segregation: Ensure the waste container does NOT contain strong cleavage cocktails (High % TFA or HF).
-
pH Check: If the solution is highly acidic (pH < 2) due to the HCl salt or added reagents, neutralize to pH 5-9 using Sodium Bicarbonate before adding to organic solvent waste drums (unless your facility specifically accepts acidic organic waste).
-
Labeling:
-
List the Solvent (e.g., DMF 95%).
-
List the Solute: Boc-His(pi-Bom)-OMe HCl (5%).[1]
-
Visualized Decision Workflow
The following diagram illustrates the logical flow for disposing of this specific histidine derivative, ensuring compliance and safety.
Caption: Decision tree for segregating Boc-His(pi-Bom)-OMe HCl waste to prevent formaldehyde generation and ensuring regulatory compliance.
Emergency Procedures (Spill Response)
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. If powder is fine/dusty, use an N95 respirator or work in a fume hood.
-
Small Spill (Solid):
-
Do not sweep vigorously (avoids dust).
-
Cover with wet paper towels to dampen.
-
Scoop into a bag.
-
Wipe surface with 10% Sodium Carbonate solution to neutralize any acidic residue.
-
-
Skin Contact: Wash immediately with soap and water for 15 minutes. The HCl salt can cause irritation/redness.
Regulatory & Compliance (US EPA/RCRA)
-
Waste Code: This material is not specifically listed (P or U list).
-
Determination: It is a "Process Waste."
-
EPA Classification: If the waste stream is ignitable (due to solvents), it carries D001 . If it contains Chloroform/Benzene, it may carry D022/D018 .
-
Recommendation: Label as "Non-Regulated Chemical Waste" only if pure solid. If mixed with solvents, the solvent codes take precedence.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24865569 (Boc-His-OH derivatives). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
Brown, T., & Jones, J. H. (1981). N(pi)-Benzyloxymethyl-L-histidine: A new protected histidine derivative.[1] Journal of the Chemical Society, Chemical Communications. (Source of "Bom" group stability/cleavage data).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
